tert-Butyl (pyridin-3-ylmethyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(pyridin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXGCNECRISKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102297-41-6 | |
| Record name | 102297-41-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (pyridin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (pyridin-3-ylmethyl)carbamate, also known by its synonym N-Boc-3-(aminomethyl)pyridine, is a chemical compound widely utilized as a versatile building block in organic synthesis. Its structure incorporates a pyridine ring, a reactive primary amine protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The Boc protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective chemical modifications. This guide provides a comprehensive overview of the known chemical properties and synthetic methodologies related to this compound.
Chemical and Physical Properties
The following tables summarize the key physical and spectroscopic properties of this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Colorless oil | |
| Boiling Point | 130 °C at 0.5 mmHg | |
| Density | 1.041 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.5080 | |
| CAS Number | 102297-41-6 | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.52-8.49 | m | 2H | Pyridine-H2, Pyridine-H6 |
| 7.64 | d, J = 8Hz | 1H | Pyridine-H4 |
| 7.28-7.25 | m | 1H | Pyridine-H5 |
| 5.18 | bs | 1H | NH |
| 4.33 | s | 2H | CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 155.90 | C=O (carbamate) |
| 148.80 | Pyridine-C2 |
| 148.50 | Pyridine-C6 |
| 135.30 | Pyridine-C4 |
| 134.70 | Pyridine-C3 |
| 123.50 | Pyridine-C5 |
| 79.80 | C(CH₃)₃ |
| 42.10 | CH₂ |
| 28.30 | C(CH₃)₃ |
Solvent: CDCl₃
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-Boc protection of 3-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-(aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (TBME)
-
0.1 N aqueous Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry tetrahydrofuran is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
3-(aminomethyl)pyridine (1.5 equivalents) is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
After the reaction is complete, a saturated aqueous solution of NaHCO₃ is added to the mixture.
-
The aqueous layer is extracted three times with tert-butyl methyl ether.
-
The combined organic extracts are washed three times with 0.1 N aqueous HCl, followed by one wash with a saturated aqueous NaHCO₃ solution.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the product as a colorless oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Thin-layer chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
A slurry of silica gel in the chosen eluent is prepared and packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with the solvent system, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature that describes specific biological activities or the involvement of this compound in any signaling pathways. Its primary application reported in the chemical literature is as a synthetic intermediate for the preparation of more complex molecules that may have biological relevance. Researchers in drug discovery utilize this compound as a building block to introduce a protected aminomethylpyridine moiety into their target structures. The carbamate group itself is a common structural motif in many approved drugs and is often used to modulate the physicochemical properties of a molecule.[2]
Conclusion
This compound is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is straightforward, typically involving the N-Boc protection of 3-(aminomethyl)pyridine. While it is a valuable tool in the synthesis of potentially bioactive compounds, there is currently a lack of information regarding its own biological activity and its role in cellular signaling. This highlights an area for potential future investigation for researchers interested in the biological effects of small, functionalized pyridine derivatives.
References
An In-depth Technical Guide to the Synthesis of N-Boc-3-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for N-Boc-3-(aminomethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the preparation of the precursor, 3-(aminomethyl)pyridine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This document details the experimental protocols, quantitative data, and logical workflows for these transformations.
Synthesis of 3-(aminomethyl)pyridine
The most common and industrially relevant method for the synthesis of 3-(aminomethyl)pyridine is the catalytic hydrogenation of 3-cyanopyridine. This process reduces the nitrile group to a primary amine. Two effective catalytic systems for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method offers high conversion under relatively mild conditions. The selectivity of the reaction, particularly the formation of the desired primary amine over secondary and tertiary amine byproducts, can be controlled by the addition of an acidic modifier.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Palladium on Carbon (Pd/C) | [1] |
| Substrate | 3-Cyanopyridine | [1] |
| Product | 3-(Aminomethyl)pyridine | [1] |
| Temperature | 30–50 °C | [1] |
| Pressure | 6 bar H₂ | [1] |
| Selectivity for Primary Amine | 72% | [1] |
| Conversion | Complete | [1] |
Experimental Protocol:
-
Preparation: In a high-pressure reactor, a solution of 3-cyanopyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is prepared.
-
Catalyst Addition: A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is added to the solution. To enhance selectivity towards the primary amine, a controlled amount of an acidic additive, such as sulfuric acid, can be introduced.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to 6 bar.
-
Reaction: The reaction mixture is agitated and heated to a temperature between 30 and 50 °C. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to a salt and recrystallization to yield pure 3-(aminomethyl)pyridine.
Catalytic Hydrogenation using Raney Nickel
Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | [3] |
| Substrate | 3-Cyanopyridine | [3] |
| Solvent | Acetic acid aqueous solution | [3] |
| Temperature | 35 °C | [3] |
| Pressure | 0.3 MPa (3 bar) H₂ | [3] |
| Reaction Time | ~2 hours | [3] |
Experimental Protocol:
-
Preparation: An autoclave is charged with 3-cyanopyridine, an aqueous solution of acetic acid, and a catalytic amount of Raney Nickel slurry (washed with the reaction solvent).[3]
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 0.3 MPa. The mixture is stirred and maintained at 35°C for approximately 2 hours, or until the consumption of hydrogen ceases.[3]
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration.
-
Purification: The filtrate is basified with a suitable base (e.g., sodium hydroxide) to neutralize the acetic acid and free the amine. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated in vacuo. The resulting crude 3-(aminomethyl)pyridine can be purified by vacuum distillation.
N-Boc Protection of 3-(aminomethyl)pyridine
The protection of the primary amine in 3-(aminomethyl)pyridine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). This reaction is robust and can be performed under various conditions.[4][5]
Standard N-Boc Protection with a Base
This is a widely used, high-yielding method.
Quantitative Data:
| Parameter | Value | Reference |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [6] |
| Amine | Primary Amine (e.g., 3-(aminomethyl)pyridine) | [6] |
| Base | Triethylamine (TEA) or NaOH | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Yield | 89-93% (for similar primary amines) | [6] |
Experimental Protocol:
-
Preparation: 3-(aminomethyl)pyridine (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: A base, such as triethylamine (1.5 equivalents), is added to the solution.
-
Boc₂O Addition: The mixture is cooled to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent is added dropwise.[6]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.[6] The reaction progress is monitored by TLC.
-
Work-up: A saturated aqueous solution of NaHCO₃ is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether). The combined organic layers are washed with 0.1 N HCl (aq) and then with saturated NaHCO₃ (aq).[6]
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[6] If necessary, the product can be purified by column chromatography on silica gel.
Catalyst-Free N-Boc Protection in Water-Acetone
This method offers an environmentally friendly alternative with high yields and short reaction times.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [7] |
| Amine | Primary Amine (e.g., 3-(aminomethyl)pyridine) | [7] |
| Solvent | Water/Acetone (19:1) | [7] |
| Temperature | Room Temperature | [7] |
| Yield | High (for a range of amines) | [7] |
Experimental Protocol:
-
Preparation: In a round-bottom flask, 3-(aminomethyl)pyridine (1 mmol) is added to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). The mixture is stirred at room temperature for a few minutes.[7]
-
Boc₂O Addition: Di-tert-butyl dicarbonate (1 mmol) is added to the mixture.
-
Reaction: Dichloromethane (5 mL) is added, and the mixture is stirred. The reaction is monitored by TLC until the starting amine is consumed.[7]
-
Work-up: The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[7]
-
Purification: The residue is purified by column chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH, 9:1 mixture as eluent) to afford pure N-Boc-3-(aminomethyl)pyridine.[7]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis of N-Boc-3-(aminomethyl)pyridine.
Caption: Overall synthesis pathway for N-Boc-3-(aminomethyl)pyridine.
Caption: Experimental workflows for the key synthesis steps.
References
- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. CN108863913B - Method for improving stability of nicotinaldehyde - Google Patents [patents.google.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (pyridin-3-ylmethyl)carbamate
CAS Number: 102297-41--6
This technical guide provides a comprehensive overview of tert-Butyl (pyridin-3-ylmethyl)carbamate, a key building block in modern organic synthesis, particularly within the realm of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on its properties, synthesis, safety, and applications.
Chemical and Physical Properties
This compound, also known by its synonym N-Boc-3-(aminomethyl)pyridine, is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl pyridine structure makes it a valuable intermediate for the synthesis of more complex molecules. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 102297-41-6 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Solid |
| IUPAC Name | tert-butyl N-(pyridin-3-ylmethyl)carbamate |
| Synonyms | N-Boc-3-(aminomethyl)pyridine, 3-(Boc-aminomethyl)pyridine |
A more detailed summary of its computed physicochemical properties is provided in the following table for easy reference.
| Parameter | Value |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 208.121177757 Da |
| Monoisotopic Mass | 208.121177757 Da |
| Topological Polar Surface Area | 51.2 Ų |
| Heavy Atom Count | 15 |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Based on available safety data, the following GHS classifications and precautionary statements are provided.
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | Causes skin irritation (H315) |
| Eye irritation | 2A | Causes serious eye irritation (H319) |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation (H335) |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Synthesis
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the primary amine of 3-(aminomethyl)pyridine with a tert-butyloxycarbonyl (Boc) group. A common method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Synthesis of this compound
A widely used method for the Boc-protection of 3-(aminomethyl)pyridine is as follows:
-
Reactants: 3-(Aminomethyl)pyridine, Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent: A suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like dioxane/water.
-
Base: A mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is often used to neutralize the acid formed during the reaction.
-
Procedure:
-
Dissolve 3-(aminomethyl)pyridine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or cooled in an ice bath.
-
Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.
-
Lithiation and Functionalization
Further functionalization of the pyridine ring can be achieved through lithiation.[1]
-
Reactants: this compound, t-Butyllithium (t-BuLi)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add three mole equivalents of t-butyllithium to the solution. This results in the formation of a dilithium reagent, with lithiation occurring on the carbamate nitrogen and the 4-position of the pyridine ring.
-
After stirring for a specified time at -78 °C, an electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added to the reaction mixture.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The product is extracted, purified, and characterized.
-
Caption: Lithiation and functionalization of this compound.
Applications in Drug Discovery and Development
The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents.[2] Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, which can enhance the pharmacokinetic properties of drug candidates.
This compound serves as a crucial building block for the synthesis of various pharmaceutical intermediates. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the Boc group can be easily removed under acidic conditions to reveal the primary amine for further functionalization.
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including:
-
Orexin Receptor Antagonists: These compounds are being investigated for the treatment of insomnia and other sleep disorders.
-
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target in inflammatory diseases, making its inhibitors potential therapeutics for conditions like rheumatoid arthritis.[3]
-
Enzyme Inhibitors: The pyridine moiety and the flexible linker provided by the aminomethyl group can be incorporated into molecules designed to interact with the active sites of various enzymes.
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and the strategic importance of its protected amine functionality make it an essential tool for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting.
References
An In-depth Technical Guide to the Solubility of tert-Butyl (pyridin-3-ylmethyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed qualitative solubility profile based on related compounds and purification methodologies. Furthermore, it outlines a robust experimental protocol for determining the precise solubility in various organic solvents to aid in process development, formulation, and quality control.
Core Concepts: Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property. It directly influences reaction kinetics, dictates the choice of solvents for synthesis and purification, and impacts the formulation of the final drug product. A thorough understanding of a compound's solubility is therefore paramount for efficient and reproducible research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem[1] |
| Molecular Weight | 208.26 g/mol | PubChem[1] |
| Calculated LogP | 1.4 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
Qualitative Solubility Profile
While specific quantitative data is scarce, information from purification techniques such as recrystallization for similar carbamate compounds allows for a qualitative assessment of solubility. The choice of solvents for recrystallization implies that the compound is soluble in these solvents at elevated temperatures and less soluble at lower temperatures, a key principle for effective purification.
Based on general practices for carbamates and pyridine-containing compounds, the following qualitative solubility profile can be inferred:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group can hydrogen bond with the carbamate and pyridine moieties. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Soluble | Often used in solvent systems for recrystallization of similar compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly to Moderately Soluble | The non-polar nature makes them less ideal, but they can be used in solvent mixtures. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These non-polar solvents are generally poor solvents for polar compounds and are often used as anti-solvents in recrystallization. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Soluble | The polarity of these solvents facilitates the dissolution of the compound. |
| Water | Sparingly Soluble | The presence of the non-polar tert-butyl group and the aromatic pyridine ring limits aqueous solubility. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
A selection of high-purity organic solvents
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled orbital shaker or rotator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Compound: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Addition of Solvent: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Conclusion
References
Spectral Analysis of tert-butyl (pyridin-3-ylmethyl)carbamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral data for tert-butyl (pyridin-3-ylmethyl)carbamate, a compound of interest for researchers, scientists, and drug development professionals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.52-8.49 | m | 2H | - | Pyridine H-2, H-6 |
| 7.64 | d | 1H | 8 | Pyridine H-4 |
| 7.28-7.25 | m | 1H | - | Pyridine H-5 |
| 5.18 | bs | 1H | - | NH |
| 4.33 | s | 2H | - | CH₂ |
| 1.45 | s | 9H | - | C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 155.90 | C=O (carbamate) |
| 148.80 | Pyridine C-2 |
| 148.50 | Pyridine C-6 |
| 135.30 | Pyridine C-4 |
| 134.70 | Pyridine C-3 |
| 123.50 | Pyridine C-5 |
| 79.80 | C(CH₃)₃ |
| 42.10 | CH₂ |
| 28.30 | C(CH₃)₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Medium | N-H Stretch | Carbamate |
| ~3100-3000 | Medium-Weak | C-H Stretch | Pyridine (aromatic) |
| ~2970 | Strong | C-H Stretch | tert-butyl |
| ~1700 | Strong | C=O Stretch | Carbamate |
| ~1600, ~1480 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
| ~1520 | Medium | N-H Bend | Carbamate |
| ~1250, ~1160 | Strong | C-O Stretch | Carbamate |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 208 | Moderate | [M]⁺ (Molecular Ion) |
| 152 | High | [M - C₄H₈]⁺ |
| 108 | High | [M - Boc]⁺ |
| 92 | Very High | [C₅H₄NCH₂]⁺ (Base Peak) |
| 57 | High | [C₄H₉]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton plug to filter out any particulate matter, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample (as a neat oil)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Apply a small drop of the neat this compound oil directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe after the measurement is complete.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Set the GC oven temperature program to ensure good separation and elution of the compound.
-
Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., m/z 40-400), and scan speed.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.
-
The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
-
The mass spectrometer will ionize the molecules and separate the resulting fragments based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: General workflow for the spectral analysis of a chemical compound.
References
In-Depth Technical Guide: Tert-butyl (pyridin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a versatile intermediate. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated using logical diagrams.
Introduction
This compound, also known as N-Boc-3-(aminomethyl)pyridine, is a heterocyclic organic compound that plays a crucial role in the synthesis of a wide array of pharmaceutical agents.[1] Its structure incorporates a pyridine ring, a common motif in drug molecules, and a carbamate group with a tert-butoxycarbonyl (Boc) protecting group. This bifunctional nature allows for selective chemical modifications, making it an invaluable tool for medicinal chemists. The carbamate functional group is a key structural element in many approved therapeutic agents due to its chemical and proteolytic stability, as well as its ability to permeate cell membranes.[2][3] This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem[1] |
| Molecular Weight | 208.26 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(pyridin-3-ylmethyl)carbamate | PubChem[1] |
| CAS Number | 102297-41-6 | PubChem[1] |
| Appearance | Solid | Home Sunshine Pharma[4] |
| Melting Point | 116-120 °C | Pharmacy Research[5] |
| Boiling Point | 252.743 °C at 760 mmHg | Pharmacy Research[5] |
| Density | 1.131 g/cm³ | Pharmacy Research[5] |
| Flash Point | 106.7 °C | Pharmacy Research[5] |
Synthesis and Experimental Protocols
The synthesis of this compound and related carbamates can be achieved through various established chemical routes. The Boc protecting group is typically introduced to the primary amine of 3-(aminomethyl)pyridine.
General Carbamate Synthesis
A common method for the synthesis of tert-butyl carbamates involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction proceeds through an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is then trapped to yield the desired carbamate.[6][7]
Illustrative Experimental Workflow: Boc Protection of an Amine
The following diagram illustrates a generalized workflow for the Boc protection of a primary amine, a fundamental step in the synthesis of compounds like this compound.
Applications in Drug Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The carbamate group can act as a stable linker or a protecting group that can be selectively removed under acidic conditions.
Role as a Building Block
This compound serves as a critical building block in the synthesis of more complex molecules. The pyridine nitrogen can be quaternized or otherwise modified, while the Boc-protected amine provides a masked reactive site for subsequent coupling reactions after deprotection. This strategy is frequently employed in the construction of enzyme inhibitors and receptor antagonists. For instance, related carbamate structures are pivotal intermediates in the synthesis of orexin receptor antagonists and IRAK4 inhibitors.[8]
Use in Linker Chemistry for Targeted Therapeutics
In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules like this compound are essential.[9] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker connecting the target-binding moiety and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The flexible alkyl chain and the protected amine of this compound make it an ideal component for constructing these linkers.
The following diagram illustrates the logical relationship in the design of a PROTAC.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined physicochemical properties, coupled with its synthetic versatility, establish it as a cornerstone intermediate for the development of novel therapeutics. The strategic use of its protected amine functionality allows for the controlled and sequential assembly of complex molecular architectures, a critical aspect in modern drug design, particularly in the burgeoning field of targeted protein degradation. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and facilitate further research and development efforts.
References
- 1. This compound | C11H16N2O2 | CID 13948280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tert-butyl Pyridin-3-ylcarbamate CAS 56700-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Function of the Boc Protecting Group in tert-Butyl (pyridin-3-ylmethyl)carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic use of protecting groups is essential for the construction of complex molecular architectures. Among the most reliable and widely used is the tert-butoxycarbonyl (Boc) group for the protection of amines.[1] This technical guide provides an in-depth analysis of the function, application, and quantitative aspects of the Boc group as utilized in tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in drug discovery.
Core Function of the Boc Group
The primary function of the Boc group is to act as a temporary shield for a reactive amine.[2] Amines are nucleophilic and basic, which can lead to unwanted side reactions during a synthetic sequence.[2][3] By reacting an amine with an agent like di-tert-butyl dicarbonate (Boc₂O), the amine is converted into a carbamate.[1] This transformation has several critical effects:
-
Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl group of the carbamate, significantly diminishing its nucleophilicity and basicity.[4]
-
Chemical Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][5]
-
Facile Removal: Despite its stability, the Boc group can be easily and cleanly removed under specific acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6]
In the context of this compound, the Boc group protects the primary amine attached to the methylene bridge at the 3-position of the pyridine ring. This protection is crucial as it allows chemists to perform reactions on other parts of the molecule, such as the pyridine ring itself, without interference from the highly reactive primary amine.
Quantitative Data: Reaction Conditions and Efficiency
The installation and removal of the Boc group are typically high-yielding processes. The efficiency depends on factors such as the substrate, solvent, and temperature. The following tables summarize representative quantitative data for these transformations.
Table 1: Representative Conditions for Boc Protection of Primary Amines
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) |
|---|---|---|---|---|
| (Boc)₂O / DMAP (cat.) | Acetonitrile | Room Temp. | 1 - 5 h | >95 |
| (Boc)₂O / NaOH | Dioxane/Water | Room Temp. | 2 - 12 h | 90 - 99 |
| (Boc)₂O / Triethylamine | Dichloromethane (DCM) | 0 - Room Temp. | 1 - 6 h | >90[7] |
| (Boc)₂O | Solvent-free | Room Temp. | 0.5 - 2 h | 90 - 98 |
Table 2: Representative Conditions for Boc Deprotection
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 0.5 - 4 h | >95[8] |
| 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 1 - 4 h | >95[9] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | ~90[10][11] |
| Thermal (Flow Chemistry) | Methanol / TFE | 120 - 230 | 30 - 45 min | 81 - 100[12] |
Detailed Experimental Protocols
The following protocols provide standardized procedures for the synthesis and deprotection of this compound.
Protocol 1: Synthesis of this compound (Protection)
Objective: To protect the primary amine of 3-(aminomethyl)pyridine using di-tert-butyl dicarbonate.
Materials:
-
3-(Aminomethyl)pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Dioxane/Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the cooled mixture with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic mixture sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be further purified by column chromatography if necessary.[11]
Protocol 2: Deprotection of this compound
Objective: To remove the Boc protecting group to yield the free 3-(aminomethyl)pyridine, often as a salt.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure (Using TFA):
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (at a concentration of ~0.1-0.2 M) in a round-bottom flask and cool to 0 °C.[8]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq, or a 25-50% v/v solution in DCM) to the stirred solution.[8] The formation of CO₂ gas is often observed.[3]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the amine.
-
Purification (Optional): To obtain a solid, the residue can be triturated with cold diethyl ether and the resulting precipitate collected by filtration.
Procedure (Using HCl in Dioxane):
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the mixture.[9]
-
Precipitation: Stir the reaction at room temperature. The hydrochloride salt of the product often precipitates out of the solution within 1-4 hours.
-
Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure 3-(aminomethyl)pyridine dihydrochloride salt.[8][9]
Conclusion
The Boc group is an indispensable tool in the synthesis of molecules like this compound, which are pivotal intermediates in drug development.[13] Its function is to temporarily deactivate a highly reactive primary amine, thereby enabling selective chemical transformations elsewhere in the molecule. The reliability of its introduction, its stability across a wide range of conditions, and the efficiency of its removal under mild acidic conditions make the Boc group a cornerstone of modern synthetic strategy for researchers and drug development professionals.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Review of tert-Butyl (Pyridin-3-ylmethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (pyridin-3-ylmethyl)carbamate, also known as N-Boc-3-(aminomethyl)pyridine, is a pivotal building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine ring and a Boc-protected aminomethyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) ligands. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical use in a research and development setting.
Chemical Properties and Data
This compound is a stable, solid compound at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| CAS Number | 102297-41-6 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 116-120 °C | [2] |
| Boiling Point | 252.7 °C at 760 mmHg | [2] |
| Density | 1.131 g/cm³ | [2] |
| Flash Point | 106.7 °C | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the protection of the primary amine of 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an organic solvent in the presence of a base.
Experimental Protocol: Synthesis via Boc Protection
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
3-(Aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[3]
Experimental Protocol: Column Chromatography Purification [3]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
Quantitative Data for Synthesis and Purification
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| TLC Mobile Phase | 1:1 Hexanes:Ethyl Acetate |
| TLC Rf of Product | ~0.4 - 0.5 |
| TLC Visualization | UV light (254 nm) and/or potassium permanganate stain |
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and GPCR ligands. The pyridine moiety can participate in key hydrogen bonding interactions with target proteins, while the protected amine allows for further synthetic modifications.
Role as a Synthetic Intermediate
The Boc-protected amine of this compound can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used in a variety of coupling reactions to build more complex molecular architectures.
Caption: General synthetic workflow utilizing this compound.
Application in Kinase Inhibitor Synthesis
While specific examples detailing the direct use of this compound in publicly available signaling pathway diagrams are limited, its structural motifs are present in numerous kinase inhibitors. The pyridine ring often acts as a hinge-binding element, a critical interaction for inhibiting kinase activity.
The general role of this carbamate in kinase inhibitor synthesis involves its incorporation as a key fragment that positions the pyridine ring for optimal interaction with the kinase's ATP-binding site.
Caption: Logical relationship of the carbamate in kinase inhibitor synthesis and action.
Application in GPCR Ligand Development
Similarly, in the development of GPCR ligands, the pyridine moiety of this compound can be crucial for establishing specific interactions within the ligand-binding pocket of the receptor. The versatility of the deprotected amine allows for the exploration of structure-activity relationships by introducing various substituents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an important tool for medicinal chemists. The data and protocols presented in this guide aim to provide researchers with the necessary information to effectively utilize this compound in their drug discovery and development efforts.
References
An In-depth Technical Guide to the Synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate
This document provides a comprehensive technical overview of the synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.
Introduction
This compound, also known as N-Boc-3-(aminomethyl)pyridine, is a valuable intermediate in organic synthesis. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine of 3-(aminomethyl)pyridine allows for selective reactions at other positions of the pyridine ring. This strategy is crucial in the multi-step synthesis of complex molecules, particularly in the development of novel therapeutic agents. While the specific discovery of this compound is not widely documented in seminal publications, its preparation follows well-established and reliable methods for the protection of amines. The procedure detailed below is adapted from a method described for a structurally similar compound in US Patent US20060116519A1, which showcases a common and efficient approach to the synthesis of such carbamates.
Synthetic Pathway and Core Reaction
The synthesis of this compound is achieved through the protection of the primary amine of 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is a nucleophilic substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(aminomethyl)pyridine | pyridin-3-ylmethanamine | 3731-52-0 | C₆H₈N₂ | 108.14 |
| Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
Table 2: Properties of the Product
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | tert-butyl N-(pyridin-3-ylmethyl)carbamate | 102297-41-6 | C₁₁H₁₆N₂O₂ | 208.26[1] |
Experimental Protocol
The following protocol is adapted from the general procedure for Boc protection of a substituted aminomethylpyridine as described in US Patent US20060116519A1.[2]
Materials and Reagents:
-
3-(aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
1.0 M Sodium hydroxide (NaOH) aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).[2] Following this, add a 1.0 M aqueous solution of sodium hydroxide (approximately 3 equivalents) to the reaction mixture.
-
Reaction: Vigorously stir the resulting biphasic solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.[2]
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel if required.
Conclusion
The synthesis of this compound via the Boc protection of 3-(aminomethyl)pyridine is a straightforward and efficient process that is widely applicable in the synthesis of more complex, biologically active molecules. The use of di-tert-butyl dicarbonate under basic conditions provides a reliable method for obtaining this key synthetic intermediate. The protocol described herein, adapted from established procedures, offers a robust foundation for the laboratory-scale preparation of this compound, which is essential for advancing research and development in medicinal chemistry.
References
Methodological & Application
Protocol for N-Boc Protection of 3-(Aminomethyl)pyridine
Introduction
This application note provides a detailed protocol for the N-Boc protection of 3-(aminomethyl)pyridine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of N-Boc-3-(aminomethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds.
The reaction involves the treatment of 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The selection of solvent and base can be adapted to specific laboratory requirements, with common choices being dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) or sodium bicarbonate as the base.[4][5][6] This protocol describes a general and robust procedure that consistently provides high yields of the desired product.
Reaction Scheme
Caption: General reaction scheme for the N-Boc protection of 3-(aminomethyl)pyridine.
Experimental Protocol
This protocol outlines the N-Boc protection of 3-(aminomethyl)pyridine using di-tert-butyl dicarbonate and triethylamine in dichloromethane.
3.1. Materials and Reagents:
-
3-(Aminomethyl)pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
3.2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
3.3. Procedure:
-
To a solution of 3-(aminomethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-(aminomethyl)pyridine.
Data Presentation
The following table summarizes the quantitative data for the N-Boc protection of 3-(aminomethyl)pyridine.
| Parameter | Value |
| Reagents | |
| 3-(Aminomethyl)pyridine | 1.0 g (9.25 mmol, 1.0 eq) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 2.42 g (11.1 mmol, 1.2 eq) |
| Triethylamine (TEA) | 1.94 mL (13.9 mmol, 1.5 eq) |
| Dichloromethane (DCM) | 20 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aqueous NaHCO₃ |
| Extraction Solvent | Dichloromethane |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
| Purification Method | Flash Column Chromatography |
| Typical Results | |
| Product | N-Boc-3-(aminomethyl)pyridine |
| Yield | 85-95% |
| Physical Appearance | Colorless oil or white solid |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the N-Boc protection of 3-(aminomethyl)pyridine.
Caption: Experimental workflow for the N-Boc protection of 3-(aminomethyl)pyridine.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Application Notes: Incorporation of tert-butyl (pyridin-3-ylmethyl)carbamate in Peptide Synthesis
Introduction
The incorporation of unnatural amino acids (UAAs) and building blocks into peptide sequences is a cornerstone of modern drug discovery and materials science.[1][2][3] These modifications are employed to enhance peptide stability, modulate receptor affinity and selectivity, improve pharmacokinetic profiles, and introduce novel functionalities.[4][5] tert-butyl (pyridin-3-ylmethyl)carbamate is a valuable building block for introducing a pyridin-3-ylmethyl moiety into a peptide backbone. This modification imparts unique characteristics to the final peptide, including a basic nitrogen atom for potential salt bridge formation or catalysis, a metal coordination site, and a rigid aromatic spacer to enforce specific conformations.
This building block is designed for use in solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protection strategy.[6][7] The Boc group serves as a temporary Nα-protecting group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the peptide remains anchored to the solid support.[8]
Key Technical Considerations
-
Chirality and Racemization: this compound is an achiral molecule as the carbon atom attached to the nitrogen is a methylene (-CH2-) group. Therefore, racemization of this specific building block during activation and coupling is not a concern. However, standard precautions to prevent racemization of the preceding chiral amino acid residue, such as the addition of 1-Hydroxybenzotriazole (HOBt), are always recommended.[1][9]
-
Pyridine Side-Chain Reactivity: In the context of Boc-SPPS, the pyridine nitrogen (pKa ≈ 5.2) does not typically require an additional protecting group. During the Nα-Boc deprotection step with TFA, the pyridine nitrogen is protonated to form a stable and unreactive pyridinium salt. In the subsequent neutralization and coupling steps, the free pyridine base is significantly less nucleophilic and basic than the reagents used for activation (e.g., DIEA), minimizing the risk of side reactions.
Quantitative Performance Data
While specific coupling yields for this compound are sequence-dependent, the performance is expected to be high and comparable to other standard or unnatural Boc-protected building blocks when using optimized protocols. A coupling efficiency of >99% per step is the standard benchmark for successful SPPS.[10]
| Parameter | Expected Value | Conditions / Notes |
| Coupling Efficiency | > 99% | Monitored by a negative Kaiser (ninhydrin) test. Difficult couplings may require a double-coupling protocol. |
| Purity Per Step | > 99% | Assumes optimized deprotection and coupling steps to avoid deletion or truncated sequences. |
| Crude Peptide Purity | 70-90% | Dependent on the overall length and complexity of the peptide sequence. |
| Overall Yield (15-mer peptide) | ~86% | Calculated as (0.99)^14. Assumes near-quantitative efficiency at each cycle. |
Experimental Protocols
The following are generalized protocols for coupling this compound onto a peptide-resin with a free N-terminal amine during manual Boc-SPPS. All operations should be performed in a suitable reaction vessel with agitation.
Protocol 1: Standard DIC/HOBt Coupling
This method is a cost-effective and widely used procedure for routine couplings.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Ensure the peptide-resin from the previous cycle (after Boc deprotection and neutralization) is washed and swollen in DMF (10 mL/g resin).
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF (~5 mL/g resin).
-
Coupling: Add the activation solution to the swollen resin. Then, add DIC (3.0 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test. A negative result (yellow beads and solution) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another hour or perform a second coupling.
-
Washing: Once the reaction is complete, drain the solvent and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: High-Efficiency HBTU Coupling
This protocol uses the uronium salt HBTU for faster and more efficient activation, recommended for potentially difficult couplings.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Ensure the peptide-resin from the previous cycle (after Boc deprotection and neutralization) is washed and swollen in DMF (10 mL/g resin).
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (1.95 eq.) in DMF (~5 mL/g resin). Add DIEA (4.0 eq.) and allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a ninhydrin (Kaiser) test. A negative result indicates completion.
-
Washing: Upon completion, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Caption: Workflow for a single coupling cycle in Boc-SPPS.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions of tert-Butyl (Pyridin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common coupling reactions involving tert-butyl (pyridin-3-ylmethyl)carbamate, a versatile building block in medicinal chemistry. The protocols detailed below are designed to serve as a starting point for the synthesis of a wide array of downstream products, including substituted pyridines and compounds with elaborated amine functionalities.
Introduction
This compound serves as a key intermediate, offering a Boc-protected aminomethyl group attached to a pyridine ring. This structure allows for a variety of synthetic transformations. The pyridine nitrogen can influence the reactivity of the ring, and the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions for further functionalization. This document outlines protocols for three principal types of coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and amide bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of derivatives of this compound, this reaction can be used to introduce aryl or vinyl substituents onto the pyridine ring, typically at a halogenated position. While direct coupling of the C-H bonds of the pyridine ring is possible, it often requires specific directing groups or harsh conditions. A more common strategy involves the use of a halogenated precursor, such as a bromo- or iodo-substituted pyridine derivative.
A study on the Suzuki-Miyaura coupling of aryl carbamates demonstrated the successful coupling of a 3-pyridyl-carbamate derivative with various organoboron species.[1] This provides a strong basis for the development of protocols for this compound derivatives.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(Boc-aminomethyl)-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 22 | ~70-80 (estimated) |
| 3-Pyridyl-N,N-diethylcarbamate | 4-Methylphenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | Toluene | 110 | 24 | 85 |
| 3-Pyridyl-N,N-diethylcarbamate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | Toluene | 110 | 24 | 82 |
Note: The yield for the direct coupling of the this compound derivative is an estimation based on similar reactions, as a direct literature precedent with this exact substrate combination was not identified in the search.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of this compound with an arylboronic acid.
Materials:
-
5-Bromo-3-(((tert-butoxycarbonyl)amino)methyl)pyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.05 equiv.), Sphos (0.10 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and deionized water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 85 °C and stir for 22 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction can be employed to couple an aryl halide or triflate with the amine derived from this compound after Boc-deprotection. Alternatively, the pyridine ring of the carbamate itself can be functionalized with an amino group if a suitable leaving group is present on the ring.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(Aminomethyl)pyridine | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | ~70-90 (estimated) |
| Aniline | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (3) | NaOtBu (1.4) | Toluene | 80 | 16 | 98 |
Note: The yield for the direct coupling of 3-(aminomethyl)pyridine is an estimation based on general protocols, as a specific literature precedent with this exact substrate combination was not identified.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of 3-(aminomethyl)pyridine (obtained after deprotection of the title compound) with an aryl bromide.
Materials:
-
3-(Aminomethyl)pyridine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add toluene, followed by 3-(aminomethyl)pyridine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis. The amine functionality of this compound can be revealed by acidic deprotection and subsequently coupled with a carboxylic acid using a variety of coupling reagents.
Data Presentation: Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Key Advantages |
| HATU | - | DIPEA | DMF | High efficiency, fast reaction times, low racemization.[3] |
| HBTU | HOBt | DIPEA | DMF | Good performance, widely used. |
| EDC | HOBt | DIPEA | DCM/DMF | Cost-effective, water-soluble byproducts. |
| DCC | HOBt | - | DCM | High activation, but insoluble urea byproduct. |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with 3-(aminomethyl)pyridine using HATU.
Materials:
-
Carboxylic acid
-
3-(Aminomethyl)pyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Add DIPEA (2.0 equiv.) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 3-(aminomethyl)pyridine (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Amide Bond Formation Workflow
Caption: General workflow for HATU-mediated amide bond formation.
References
Application Notes and Protocols: Deprotection of tert-Butyl (pyridin-3-ylmethyl)carbamate with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly valued in peptide synthesis and the creation of active pharmaceutical ingredients.[1] Its stability across a wide array of chemical conditions, coupled with its straightforward and efficient removal under acidic environments, makes it highly versatile.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, favored for its effectiveness and volatility, which simplifies the isolation of the final deprotected amine.[1][3]
This document provides a comprehensive protocol for the deprotection of tert-butyl (pyridin-3-ylmethyl)carbamate to yield 3-(aminomethyl)pyridine using TFA. It details the reaction mechanism, experimental procedures, key reaction parameters, and safety considerations.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA is an acid-catalyzed elimination reaction. The process involves several distinct steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[3][4][5]
-
Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step forms a stable tert-butyl cation and a carbamic acid intermediate.[1][3][4]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[3][4][5]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA in the reaction medium to form the corresponding trifluoroacetate salt.[1][4]
The tert-butyl cation byproduct can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize.[4] It is crucial to perform the reaction in a well-ventilated fume hood as both CO2 and isobutylene are released as gases.[4]
Experimental Protocols
This section provides a detailed, step-by-step procedure for the solution-phase deprotection of this compound.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. The typical substrate concentration ranges from 0.1 M to 0.5 M.[1][3]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to moderate the initial reaction rate.[1][6]
-
TFA Addition: Add TFA dropwise to the stirred solution. The amount of TFA can vary from 20% to 100% (v/v) relative to the DCM volume. A common and effective ratio is 1:1 TFA:DCM.[1][3]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 to 4 hours.[1][6]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[3][6]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will cause pressure buildup; vent the separatory funnel frequently.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)pyridine. Further purification can be performed by chromatography or crystallization if necessary.
Data Presentation
Table 1: Typical Reaction Parameters for Boc Deprotection
The optimal conditions may vary depending on the substrate's reactivity. The following table summarizes common parameters from established protocols.[3]
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be possible, but solubility can be a limiting factor.[1][3] |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is common for standard substrates. Neat TFA can be used for more resistant groups.[3][7] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and then allowed to warm to room temperature.[1][3] |
| Reaction Time | 30 minutes - 4 hours | Most reactions are complete within 1-2 hours. Progress should always be monitored.[3][7] |
Table 2: Reaction Components and Expected Outcome
| Component | Structure | Role |
| Starting Material | This compound | Boc-protected amine |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid catalyst for deprotection |
| Product | 3-(Aminomethyl)pyridine | Deprotected free amine (isolated after work-up) |
| Byproducts | Isobutylene, Carbon Dioxide (CO₂) | Gaseous byproducts from the cleavage of the Boc group |
Troubleshooting and Optimization
-
Incomplete Reaction: If monitoring indicates the presence of starting material after several hours, the concentration of TFA can be increased, or the reaction time can be extended. For particularly stubborn Boc groups, using neat TFA may be necessary.[8]
-
Side Reactions: For substrates containing other acid-sensitive functional groups or electron-rich aromatic rings (e.g., tryptophan, cysteine), the electrophilic tert-butyl cation can cause unwanted side reactions.[2] The addition of scavengers, such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v), to the reaction mixture can effectively trap the carbocation and prevent these side reactions.[6]
-
Product Isolation: The product, 3-(aminomethyl)pyridine, is a basic amine. During the aqueous work-up, ensure the pH of the aqueous layer is basic after the NaHCO₃ wash to prevent the product from partitioning into the aqueous layer as its protonated salt. If the product is isolated as the TFA salt, it can often be used directly in subsequent steps or neutralized during the work-up procedure.[9]
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of vapors and prevent contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Pressure Buildup: The reaction releases CO₂ gas, and the neutralization step with NaHCO₃ also produces CO₂. Do not conduct the reaction in a sealed vessel, and be sure to vent the separatory funnel frequently during the work-up.[1][4]
Conclusion
The deprotection of this compound using trifluoroacetic acid is a highly efficient and reliable method for synthesizing 3-(aminomethyl)pyridine. By carefully controlling the reaction conditions, including TFA concentration, temperature, and reaction time, researchers can achieve high yields and purity. The protocols and data provided in this application note serve as a comprehensive guide for successfully implementing this crucial transformation in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Tert-butyl (pyridin-3-ylmethyl)carbamate in the Synthesis of Pyruvate Kinase M2 (PKM2) Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (pyridin-3-ylmethyl)carbamate is a versatile building block in medicinal chemistry, primarily utilized as a protected form of 3-(aminomethyl)pyridine. The tert-butoxycarbonyl (Boc) protecting group facilitates regioselective reactions, enabling the synthesis of complex molecules with therapeutic potential. A significant application of this carbamate intermediate is in the development of novel activators of Pyruvate Kinase M2 (PKM2), a key enzyme implicated in cancer metabolism. This document provides detailed application notes, experimental protocols, and relevant pathway information for the use of this compound in the synthesis of potent PKM2 activators.
Application: Synthesis of PKM2 Activators
The pyridine-3-ylmethyl moiety derived from this compound is a key structural feature in a class of novel sulfonamide-dithiocarbamate derivatives that have demonstrated potent activation of PKM2. These compounds exhibit significant anti-proliferative activities against various human tumor cell lines, highlighting their potential as therapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of synthesized sulfonamide-dithiocarbamate derivatives incorporating the pyridin-3-ylmethyl moiety.
| Compound ID | Structure | PKM2 Activation (AC50, µM) | Anti-proliferative Activity (IC50, µM) |
| 8a | Pyridin-3-ylmethyl 4-(phenylsulfonyl)piperazine-1-carbodithioate | - | >10 |
| 8b | Pyridin-3-ylmethyl 4-(4-methylphenylsulfonyl)piperazine-1-carbodithioate | 0.136 | <1 |
| 8k | Pyridin-3-ylmethyl 4-(4-chlorophenylsulfonyl)piperazine-1-carbodithioate | 0.056 | <1 |
| NZT (Control) | - | 0.228 | >10 |
AC50: The concentration of a compound that gives half-maximal activation. IC50: The concentration of a compound that inhibits 50% of cell proliferation. Data is based on a study of novel sulfonamide derivatives as PKM2 activators.[1][2]
Experimental Protocols
Protocol 1: General Synthesis of Pyridin-3-ylmethyl carbamodithioate Derivatives
This protocol describes the synthesis of the dithiocarbamate salt, a key intermediate for the final compounds.
Materials:
-
3-(Aminomethyl)pyridine
-
Carbon disulfide (CS2)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-(aminomethyl)pyridine (1.0 eq) in DMF, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
The resulting triethylammonium dithiocarbamate salt is used in the next step without further purification.
Protocol 2: Synthesis of Target Sulfonamide-Dithiocarbamate Compounds (e.g., 8a-k)
This protocol outlines the final step in the synthesis of the potent PKM2 activators.
Materials:
-
Triethylammonium pyridin-3-ylmethyldithiocarbamate (from Protocol 1)
-
Appropriately substituted 1-(chloromethyl)-4-(phenylsulfonyl)benzene
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the triethylammonium dithiocarbamate salt (1.0 eq) in DCM, add the substituted 1-(chloromethyl)-4-(phenylsulfonyl)benzene (1.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
PKM2 Signaling Pathway in Cancer
The diagram below illustrates the central role of PKM2 in cancer cell metabolism and proliferation, and how its activation can impact these processes. In many cancer cells, PKM2 is predominantly in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for cell growth. Small molecule activators promote the formation of the more active tetrameric form, shifting metabolism back towards oxidative phosphorylation and inhibiting tumor growth.
Figure 1. Role of PKM2 in Cancer Metabolism and Proliferation.
Logical Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from the starting material to the biological evaluation of the synthesized PKM2 activators.
Figure 2. General workflow for the synthesis and evaluation of PKM2 activators.
References
Application Notes and Protocols for the Synthesis of Pyridine Derivatives from tert-Butyl (pyridin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyridine derivatives, starting from the versatile building block, tert-butyl (pyridin-3-ylmethyl)carbamate. These protocols are designed to be a practical resource for researchers in medicinal chemistry and drug discovery, offering clear, step-by-step instructions and tabulated data for key synthetic transformations.
Introduction
This compound is a valuable starting material for the synthesis of diverse 3-substituted pyridine derivatives. The presence of the Boc-protecting group on the aminomethyl side chain allows for selective functionalization of the pyridine ring. Alternatively, deprotection of the Boc group reveals the primary amine, which can then be further modified through a variety of reactions to generate a library of compounds with potential biological activity.
This guide covers two main synthetic strategies:
-
C4-Functionalization of the Pyridine Ring: Directing lithiation to the C4-position of the pyridine ring of this compound, followed by quenching with various electrophiles.
-
Derivatization of the Aminomethyl Side Chain: Following Boc-deprotection to yield 3-aminomethylpyridine, the primary amine can be functionalized via N-alkylation, N-acylation, reductive amination, and conversion to ureas and sulfonamides.
Part 1: C4-Functionalization of this compound via Lithiation
A key strategy for modifying the pyridine ring of this compound is through directed ortho-metalation. Lithiation with a strong base, such as tert-butyllithium (t-BuLi), selectively deprotonates the C4-position of the pyridine ring, creating a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups.[1][2]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["this compound"] -- "1. t-BuLi, THF, -78 °C" --> B{"4-Lithio Intermediate"}; B -- "2. Electrophile (E+)" --> C["4-Substituted Pyridine Derivative"];
}
Figure 1: General workflow for the C4-functionalization of this compound.
Experimental Protocol: General Procedure for C4-Lithiation and Electrophilic Quench
This protocol is adapted from the work of Smith, K. et al.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)
-
Electrophile (e.g., benzophenone, iodomethane, etc.)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere at -78 °C, add t-BuLi (3.3 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.1 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyridine derivative.
| Electrophile | Product | Yield (%) | Reference |
| Benzophenone | tert-Butyl (4-(hydroxydiphenylmethyl)pyridin-3-ylmethyl)carbamate | 85 | [1] |
| Iodomethane | tert-Butyl (4-methylpyridin-3-ylmethyl)carbamate | 78 | [1] |
| Iodine | tert-Butyl (4-iodopyridin-3-ylmethyl)carbamate | 75 | [1] |
Table 1: Examples of C4-functionalized pyridine derivatives synthesized via lithiation.
Part 2: Derivatization of the Aminomethyl Side Chain
The Boc-protecting group can be readily removed under acidic conditions to yield 3-aminomethylpyridine. This primary amine serves as a versatile handle for a wide range of synthetic transformations.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["this compound"] -- "Acidic Deprotection" --> B["3-Aminomethylpyridine"]; B -- "N-Alkylation" --> C["N-Alkyl-3-aminomethylpyridine"]; B -- "N-Acylation" --> D["N-Acyl-3-aminomethylpyridine"]; B -- "Reductive Amination" --> E["N-Substituted-3-aminomethylpyridine"]; B -- "Reaction with Isocyanate" --> F["N,N'-Disubstituted Urea"]; B -- "Reaction with Sulfonyl Chloride" --> G["N-Substituted Sulfonamide"];
}
Figure 2: Synthetic pathways for the derivatization of the aminomethyl side chain.
Protocol 2.1: Boc-Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (5 mL).
-
Add TFA (5.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-aminomethylpyridine. The crude product is often of sufficient purity for subsequent reactions.
Protocol 2.2: N-Alkylation of 3-Aminomethylpyridine
Materials:
-
3-Aminomethylpyridine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 3-aminomethylpyridine (1.0 mmol) in DMF (5 mL), add K₂CO₃ (2.0 mmol).
-
Add the alkyl halide (1.1 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Alkyl Halide | Product | Yield (%) |
| Benzyl bromide | N-Benzyl-3-aminomethylpyridine | >85 (expected) |
| Methyl iodide | N-Methyl-3-aminomethylpyridine | >80 (expected) |
Table 2: Expected yields for the N-alkylation of 3-aminomethylpyridine.
Protocol 2.3: N-Acylation of 3-Aminomethylpyridine
Materials:
-
3-Aminomethylpyridine
-
Acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 3-aminomethylpyridine (1.0 mmol) and triethylamine (1.2 mmol) in DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Acylating Agent | Product | Yield (%) |
| Benzoyl chloride | N-Benzoyl-3-aminomethylpyridine | >90 (expected) |
| Acetic anhydride | N-Acetyl-3-aminomethylpyridine | >95 (expected) |
Table 3: Expected yields for the N-acylation of 3-aminomethylpyridine.
Protocol 2.4: Reductive Amination with 3-Aminomethylpyridine
Materials:
-
3-Aminomethylpyridine
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of 3-aminomethylpyridine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in DCE (10 mL), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | N-Benzyl-3-aminomethylpyridine | 91 |
| Cyclohexanone | N-Cyclohexyl-3-aminomethylpyridine | >80 (expected) |
Table 4: Representative yields for the reductive amination of 3-aminomethylpyridine.[3]
Protocol 2.5: Synthesis of N,N'-Disubstituted Ureas from 3-Aminomethylpyridine
Materials:
-
3-Aminomethylpyridine
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-aminomethylpyridine (1.0 mmol) in anhydrous DCM (10 mL).
-
Add the isocyanate (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours. A precipitate may form.
-
If a precipitate forms, collect it by filtration, wash with cold DCM, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
| Isocyanate | Product | Yield (%) |
| Phenyl isocyanate | N-Phenyl-N'-(pyridin-3-ylmethyl)urea | >90 (expected) |
| n-Butyl isocyanate | N-(n-Butyl)-N'-(pyridin-3-ylmethyl)urea | >90 (expected) |
Table 5: Expected yields for the synthesis of ureas from 3-aminomethylpyridine.
Protocol 2.6: Synthesis of Sulfonamides from 3-Aminomethylpyridine
Materials:
-
3-Aminomethylpyridine
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 3-aminomethylpyridine (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.
-
Add pyridine (1.2 mmol).
-
Add the sulfonyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Sulfonyl Chloride | Product | Yield (%) |
| Benzenesulfonyl chloride | N-(Pyridin-3-ylmethyl)benzenesulfonamide | >85 (expected) |
| p-Toluenesulfonyl chloride | N-(Pyridin-3-ylmethyl)-4-methylbenzenesulfonamide | >85 (expected) |
Table 6: Expected yields for the synthesis of sulfonamides from 3-aminomethylpyridine.
Conclusion
The protocols outlined in this document demonstrate the utility of this compound as a versatile starting material for the synthesis of a wide array of pyridine derivatives. By employing either C4-functionalization via lithiation or derivatization of the aminomethyl side chain following deprotection, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. The provided experimental procedures and tabulated data serve as a practical guide for the successful implementation of these synthetic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Boc Deprotection of tert-butyl (pyridin-3-ylmethyl)carbamate
Welcome to the technical support center for the Boc deprotection of tert-butyl (pyridin-3-ylmethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of this compound sometimes incomplete?
Incomplete deprotection is a common issue and can be attributed to several factors. The pyridine nitrogen in the substrate is basic and can be protonated by the acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid). This non-productive consumption of the acid can lead to a decrease in the effective acid concentration available to remove the Boc group, thus slowing down or stalling the reaction. Other contributing factors can include insufficient reaction time, low reaction temperature, or steric hindrance.
Q2: What are the most common side products observed during the deprotection of this compound?
The primary side product of concern is the tert-butylation of the pyridine ring. The Boc deprotection mechanism generates a reactive tert-butyl cation.[1] This electrophile can potentially alkylate the electron-rich pyridine ring, leading to the formation of a tert-butylpyridine derivative as an impurity. While less common for pyridine compared to more electron-rich aromatics, it is a possibility to be aware of.
Q3: Which acidic condition is better for the deprotection of this substrate: TFA in DCM or HCl in dioxane?
Both trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane are effective for the deprotection of this compound. The choice often depends on the desired final salt form and the ease of product isolation. Deprotection with HCl in dioxane often yields the hydrochloride salt of the product, which is typically a crystalline solid and can be easily isolated by filtration. The trifluoroacetate salt formed with TFA can sometimes be an oil, making purification more challenging.
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting material (Boc-protected amine) will have a higher Rf value (less polar) than the product (the free amine or its salt), which is more polar. By comparing the spot of the reaction mixture to a spot of the starting material, the disappearance of the starting material and the appearance of the product can be tracked. LC-MS can provide more quantitative information on the conversion of the starting material to the product.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound and provides systematic solutions.
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
1H NMR of the crude product shows a persistent singlet at ~1.4 ppm, corresponding to the tert-butyl group of the Boc protecting group.
-
LC-MS analysis indicates the presence of both starting material and product.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl) to ensure complete protonation of the pyridine nitrogen and catalysis of the deprotection. |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is fully consumed. |
| Low Reaction Temperature | If the reaction is being conducted at 0°C, allow it to warm to room temperature. Most Boc deprotections proceed efficiently at ambient temperature. |
| Solvent Issues | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC analysis shows the presence of unexpected spots in addition to the starting material and the desired product.
-
LC-MS analysis reveals the presence of species with a mass corresponding to the desired product plus 56 amu (addition of a tert-butyl group).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| tert-Butylation of the Pyridine Ring | The tert-butyl cation generated during the deprotection can act as an electrophile.[1] To mitigate this, consider adding a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Degradation of Starting Material or Product | If the reaction conditions are too harsh, degradation may occur. Consider using a milder deprotection method or reducing the reaction temperature and/or time. |
Data Presentation
The following table summarizes typical conditions and reported yields for the Boc deprotection of this compound. Please note that yields can vary depending on the specific reaction scale and purification method.
| Reagent/Solvent | Concentration | Temperature | Time | Typical Yield |
| TFA/DCM | 1:1 (v/v) | Room Temp. | 1-4 h | >95% |
| 4M HCl in Dioxane | 4M | Room Temp. | 1-4 h | >95% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Acid Addition: To the stirred solution, add an equal volume of TFA at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Alternatively, for the free amine, carefully neutralize the acidic residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of an appropriate solvent like methanol or DCM.
-
Acid Addition: Add a solution of 4M HCl in dioxane to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The hydrochloride salt of the product will often precipitate out of the solution. Monitor the reaction for completeness by TLC or LC-MS (typically 1-4 hours).
-
Work-up:
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain the hydrochloride salt of 3-(aminomethyl)pyridine.
-
Visualizations
Boc Deprotection Mechanism
References
Technical Support Center: Synthesis of tert-Butyl (pyridin-3-ylmethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-butyl (pyridin-3-ylmethyl)carbamate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
-
Answer: Low or no yield in the Boc protection of 3-(aminomethyl)pyridine, also known as 3-picolylamine, can stem from several factors:
-
Poor Quality of Reagents: Ensure that the 3-(aminomethyl)pyridine is pure and the di-tert-butyl dicarbonate (Boc₂O) has not hydrolyzed. It is recommended to use freshly opened or properly stored Boc₂O.[1]
-
Inadequate Base: The choice and amount of base can be critical. While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction to completion.[1] Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and sodium hydroxide (NaOH).[1][2] For aminopyridines, the pyridine nitrogen can compete with the primary amine for reaction with Boc₂O, making the choice of base and reaction conditions important for selectivity.
-
Suboptimal Solvent: The solvent must be appropriate for dissolving all reactants.[3] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[2][4] In some cases, a biphasic system with water can be effective.[5]
-
Incorrect Stoichiometry: An insufficient amount of Boc₂O will lead to incomplete conversion. A slight excess (1.1-1.5 equivalents) of Boc₂O is generally recommended.[3]
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be required for less reactive amines.[3]
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: My analysis (TLC/LC-MS) shows multiple spots/peaks in addition to my desired product. What are these side products and how can I minimize them?
-
Answer: The formation of multiple products is a common issue. The primary side products in this synthesis are:
-
N,N-di-Boc Protected Product: This occurs when the primary amine is protected with two Boc groups. This is more likely with a large excess of Boc₂O and a strong base.[3] To avoid this, use a controlled amount of Boc₂O (around 1.1 equivalents).[3]
-
Urea Formation: This can be an issue with sterically hindered amines or when using very strong bases.[3] Using a milder base and optimizing the reaction temperature can help minimize this side reaction.[3]
-
Reaction at the Pyridine Nitrogen: While less likely for the more nucleophilic primary amine, protection at the pyridine nitrogen is a possibility. Careful control of reaction conditions is key to ensure chemoselectivity.
-
Issue 3: Difficult Purification
-
Question: I am having trouble purifying my product. What is the best workup and purification procedure?
-
Answer: A standard workup procedure for a Boc protection reaction involves quenching any unreacted Boc₂O, followed by an aqueous wash to remove the base and any water-soluble byproducts.[1]
-
Quenching: The reaction can be quenched by adding water or a dilute aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: The crude product can usually be purified by flash column chromatography on silica gel.[3]
-
Frequently Asked Questions (FAQs)
-
Question: Is a base always necessary for the Boc protection of 3-(aminomethyl)pyridine?
-
Answer: While the reaction can proceed without a base, it is generally recommended to use one. The reaction of an amine with Boc₂O produces tert-butoxycarbonic acid, which is unstable and decomposes to tert-butanol and carbon dioxide. The presence of a base helps to neutralize any acidic byproducts and drives the reaction to completion, often leading to higher yields and faster reaction times.[1]
-
Question: What is the role of 4-(Dimethylamino)pyridine (DMAP) in this reaction?
-
Answer: DMAP can be used as a catalyst to accelerate the reaction, particularly for less nucleophilic amines.[3][5] It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the amine. However, for a reactive primary amine like 3-(aminomethyl)pyridine, DMAP may not be necessary and could potentially promote side reactions if not used in catalytic amounts.
-
Question: Can I perform this reaction under aqueous conditions?
-
Answer: Yes, Boc protection can be carried out in a biphasic system, often using a base like sodium bicarbonate or sodium hydroxide in water with a solvent like THF or dioxane.[5][6] This can be particularly useful if the starting material is an amine salt.
-
Question: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the starting amine on the TLC plate, which will disappear as the reaction proceeds.
Data Presentation
The following table summarizes various reported reaction conditions for the synthesis of this compound and related aminopyridines, providing a comparative overview of reagents, solvents, and resulting yields.
| Starting Material | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyridine | (Boc)₂O (2 eq), EDCI (3 eq), HOBT (0.1 eq) | TEA (3 eq) | Dichloromethane | Room Temp | 1 | 85 | CN102936220A |
| 3-Aminopropylene | (Boc)₂O (1 eq) | NaOH (1 eq) | THF/Water | Room Temp | Overnight | 91 | Org. Lett. 2017, 19, 1, 86–89 |
| 2-chloro-5,6,7,8-tetrahydro-l,6-naphthyridine HCl | (Boc)₂O (1.05 eq) | DIPEA (1.2 eq) | Dichloromethane | Room Temp | 1 | 100 | WO2012129344 A1 |
| Pyrrolidine | (Boc)₂O (1 eq) | TEA (1.1 eq) | Dichloromethane | 0 to RT | 1 | 100 | WO2013102242 |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection using (Boc)₂O and Triethylamine
This protocol is a standard method for the Boc protection of primary amines.
-
Dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).[2]
-
Add triethylamine (1.1-1.5 equivalents) to the solution.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel if necessary.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. Application of Boc-anhydride [en.highfine.com]
Technical Support Center: Troubleshooting Reactions with tert-Butyl (pyridin-3-ylmethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving tert-butyl (pyridin-3-ylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The primary reactive sites are the carbamate nitrogen (for acylation and alkylation after deprotonation), the pyridine nitrogen (susceptible to alkylation and coordination with metal catalysts), and the pyridine ring itself, which can be functionalized (e.g., with halogens) for cross-coupling reactions.
Q2: I'm observing poor solubility of my starting material. What can I do?
A2: this compound generally exhibits good solubility in polar organic solvents like DMF, DMSO, and alcohols. If you encounter solubility issues, particularly in less polar solvents like THF or dichloromethane, gentle warming or switching to a more polar solvent system is recommended. For reactions sensitive to protic solvents, DMF or DMSO are often suitable choices.
Q3: How does the pyridine nitrogen affect my reaction?
A3: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base. This can lead to side reactions, such as N-alkylation, or interfere with metal-catalyzed reactions by coordinating to the metal center and potentially poisoning the catalyst. In such cases, using a larger excess of the catalyst or a ligand that can displace the pyridine may be necessary.
Troubleshooting Guides
N-Alkylation of the Carbamate
Issue: Low or no yield of the N-alkylated product.
| Possible Cause | Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous reaction conditions. |
| Poor Nucleophilicity | The carbamate anion is a relatively soft nucleophile. For less reactive alkyl halides, consider converting the halide to a more reactive electrophile (e.g., an iodide or triflate). |
| Side Reaction: Pyridine N-Alkylation | This is a common side reaction. To favor carbamate alkylation, use a strong, non-nucleophilic base to pre-form the carbamate anion at low temperature before adding the alkylating agent. |
| Steric Hindrance | If either the carbamate or the alkyl halide is sterically hindered, the reaction may require higher temperatures and longer reaction times. |
Acylation of the Carbamate
Issue: Incomplete reaction or formation of side products.
| Possible Cause | Solution |
| Insufficiently Activated Acylating Agent | For less reactive acylating agents, consider using a coupling reagent (e.g., HATU, HBTU) or converting the carboxylic acid to a more reactive species like an acid chloride. |
| Base-Promoted Side Reactions | Amine bases like triethylamine can sometimes lead to side products. Consider using a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine. |
| Low Nucleophilicity of the Carbamate | Deprotonation with a strong base (e.g., NaH) prior to the addition of the acylating agent can increase the nucleophilicity of the carbamate nitrogen. |
Suzuki-Miyaura Coupling (of a halogenated derivative)
Issue: Low yield or decomposition of the starting material.
| Possible Cause | Solution |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2] Use a higher catalyst loading or a ligand that is less susceptible to displacement, such as a biarylphosphine ligand (e.g., XPhos, SPhos). |
| Protodeboronation of the Boronic Acid | This is more likely with electron-rich boronic acids or under prolonged heating. Ensure the reaction is run under an inert atmosphere and consider using a boronate ester, which can be more stable. |
| Poor Solubility of the Base | Inadequate mixing of the base can lead to localized high pH and side reactions. Ensure vigorous stirring and consider using a base with better solubility in the reaction medium (e.g., Cs₂CO₃ or K₃PO₄). |
Sonogashira Coupling (of a halogenated derivative)
Issue: Homocoupling of the alkyne (Glaser coupling) or low yield of the cross-coupled product.
| Possible Cause | Solution |
| Copper-Mediated Homocoupling | This is a common side reaction. Running the reaction under strictly anaerobic conditions can minimize this. Alternatively, a copper-free Sonogashira protocol can be employed. |
| Catalyst Deactivation | Similar to the Suzuki-Miyaura coupling, the pyridine nitrogen can inhibit the palladium catalyst. Using a higher catalyst loading or a suitable ligand can mitigate this. |
| Incomplete Reaction | Ensure the base used is sufficient to deprotonate the terminal alkyne. Amine bases like triethylamine or diisopropylamine are commonly used. |
Boc Deprotection
Issue: Incomplete deprotection or formation of t-butylated side products.
| Possible Cause | Solution |
| Insufficient Acid | Ensure a sufficient excess of strong acid (e.g., TFA or HCl) is used to drive the reaction to completion. |
| Alkylation by the tert-Butyl Cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the product or other molecules.[3] The use of a scavenger, such as triethylsilane or thioanisole, can trap the carbocation and prevent this side reaction. |
| Incomplete Removal of Acid | Residual acid can lead to the formation of salts and complicate purification. Ensure thorough washing with a basic aqueous solution (e.g., saturated NaHCO₃) during workup. |
Experimental Protocols
General Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield in N-Alkylation
Caption: A decision-making diagram for troubleshooting low yields in N-alkylation reactions.
Data Tables
Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 12-18 | 75-90[2] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100 | 8-16 | 80-95 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 85 | 12-24 | 70-88 |
Common Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temp. (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% | 0 to RT | 0.5-2 h | Most common method. Scavengers may be needed.[3] |
| HCl | 1,4-Dioxane or Ethyl Acetate | 4 M | RT | 1-4 h | An alternative to TFA. |
| Aqueous Phosphoric Acid | - | 85% | RT to 50°C | 2-12 h | A milder, environmentally benign option. |
References
Technical Support Center: Purification of N-Boc-3-(aminomethyl)pyridine
Welcome to the technical support center for the purification of N-Boc-3-(aminomethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying N-Boc-3-(aminomethyl)pyridine?
A1: The primary challenges in purifying N-Boc-3-(aminomethyl)pyridine stem from its chemical properties:
-
Basicity of the Pyridine Nitrogen: The pyridine ring's basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel used in column chromatography. This interaction often leads to significant peak tailing, poor separation of the product from impurities, and potentially low recovery.[1][2]
-
Acid Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[3] Exposure to strong acids during workup or chromatography can lead to partial or complete deprotection, resulting in the formation of 3-(aminomethyl)pyridine as a significant impurity.
-
Potential for Co-eluting Impurities: Byproducts from the Boc protection reaction, such as unreacted 3-(aminomethyl)pyridine or di-Boc protected species, may have similar polarities to the desired product, making separation challenging.
-
Oily Nature of the Product: N-Boc-3-(aminomethyl)pyridine is often isolated as an oil, which can make handling and crystallization difficult.[4]
Q2: What are the typical impurities I should be aware of during the synthesis and purification of N-Boc-3-(aminomethyl)pyridine?
A2: Common impurities can arise from both the starting materials and side reactions during the Boc protection and subsequent workup. These may include:
-
Unreacted 3-(aminomethyl)pyridine: Incomplete reaction will leave the starting material in the crude product.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc anhydride and its breakdown products may be present.
-
Di-Boc protected 3-(aminomethyl)pyridine: Although less common for primary amines, over-protection can occur.
-
3-(aminomethyl)pyridine: Formed by the cleavage of the Boc group if acidic conditions are encountered during workup or purification.[3]
-
tert-Butanol: A byproduct of the Boc protection reaction.
Q3: Can I use acid-base extraction to purify N-Boc-3-(aminomethyl)pyridine?
A3: While acid-base extraction is a common technique for purifying basic compounds like pyridines, it should be used with caution for N-Boc-3-(aminomethyl)pyridine.[5] Washing with a strong acid to protonate the pyridine nitrogen could simultaneously cleave the acid-sensitive Boc group. If this method is considered, a very mild and carefully controlled acidic wash (e.g., with dilute citric acid or ammonium chloride) might be attempted, but the stability of the Boc group under these conditions should be verified on a small scale first.
Q4: Is N-Boc-3-(aminomethyl)pyridine stable on silica gel?
A4: The stability of N-Boc-3-(aminomethyl)pyridine on silica gel can be a concern. The acidic nature of silica gel can potentially lead to the degradation of the Boc-protected amine.[1] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any degradation spots have formed.
Troubleshooting Guides
Column Chromatography
Issue 1: Significant peak tailing of the product on the column.
-
Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[1]
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[2][6] This will compete with the pyridine nitrogen for binding to the acidic sites on the silica, reducing tailing.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or amine-functionalized silica.[2]
-
Optimize the Solvent System: A more polar solvent system can sometimes help to reduce tailing by better solvating the basic amine.
-
Issue 2: Low recovery of the product from the column.
-
Cause: Irreversible adsorption of the product onto the silica gel or decomposition on the column.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treating the silica gel with the mobile phase containing a basic modifier before packing the column can help to passivate the active sites.
-
Perform a Stability Test: As mentioned in the FAQs, check the stability of your compound on silica gel using a TLC plate before committing to a large-scale column.
-
Elute with a Stronger Solvent System: At the end of the purification, flush the column with a highly polar solvent mixture (e.g., dichloromethane/methanol with ammonium hydroxide) to recover any strongly adsorbed material.
-
Issue 3: Co-elution of the product with impurities.
-
Cause: Similar polarities of the product and impurities.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically screen different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallow gradient elution can often improve separation.
-
Change the Stationary Phase: Switching to a different stationary phase (e.g., alumina, C18 for reversed-phase chromatography) can alter the selectivity of the separation.[2]
-
Crystallization
Issue: The purified N-Boc-3-(aminomethyl)pyridine is an oil and does not solidify.
-
Cause: The compound may have a low melting point or residual solvent may be plasticizing the material. The presence of minor impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.[5]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, diethyl ether) and then slowly add an anti-solvent (e.g., n-pentane, n-hexane) until turbidity is observed. Allow the solution to stand, possibly at a lower temperature, to induce crystallization.[5]
-
Vapor Diffusion: Dissolve the oil in a small vial with a suitable solvent (e.g., THF, chloroform). Place this vial inside a larger sealed container with a more volatile anti-solvent (e.g., n-pentane). The anti-solvent vapor will slowly diffuse into the solution, promoting crystal growth.[5]
-
Seeding: If a small amount of solid material has been obtained previously, adding a seed crystal to a supersaturated solution can initiate crystallization.[4][7]
-
Experimental Protocols
Column Chromatography Purification of N-Boc-3-(aminomethyl)pyridine
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
1. Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of ethyl acetate/hexanes (e.g., starting with 30:70 and adjusting as needed).
-
To counteract potential tailing, a second TLC can be run with the addition of 0.5% triethylamine (TEA) to the eluent.
-
Visualize the spots using a suitable method (e.g., UV light, potassium permanganate stain). The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
2. Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/hexanes with 0.5% TEA).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
3. Loading the Sample:
-
Dissolve the crude N-Boc-3-(aminomethyl)pyridine in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the solution onto the top of the silica bed.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent and triethylamine.
| Parameter | Recommended Setting |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Ethyl Acetate/Hexanes with 0.5% Triethylamine (v/v) |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV visualization or staining |
Crystallization of N-Boc-3-(aminomethyl)pyridine
This protocol describes a general approach to crystallize N-Boc-3-(aminomethyl)pyridine which is often obtained as an oil.
1. Preparation of a Concentrated Solution:
-
Ensure the oily product is free of solvents by drying under high vacuum.
-
Dissolve the oil in a minimal amount of a suitable solvent. Good starting points are weak polar solvents. A patent for a similar compound suggests that adding a weak polar solvent after obtaining a solid by seeding can be effective.[8]
2. Induction of Crystallization:
-
Seeding: If available, add a single seed crystal of N-Boc-3-(aminomethyl)pyridine to the concentrated solution.
-
Pulping: If the oil solidifies upon standing or with seeding, add a weak polar solvent like diethyl ether or cyclohexane and stir the solid suspension (pulping). This can help to wash away impurities and improve the crystalline form.[8]
-
Cooling: Slowly cool the solution in an ice bath or refrigerator to reduce the solubility of the compound and promote crystallization.
-
Solvent Evaporation: Allow the solvent to slowly evaporate from the solution in a loosely covered vial.
3. Isolation and Drying of Crystals:
-
Once crystals have formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
| Parameter | Recommended Solvents |
| Good Solvents (for dissolving) | Dichloromethane, Ethyl Acetate, Methanol |
| Anti-solvents (for precipitation) | Hexanes, Pentane, Diethyl Ether |
| Pulping Solvents | Diethyl Ether, Cyclohexane[8] |
Visualizations
Caption: A general workflow for the purification and analysis of N-Boc-3-(aminomethyl)pyridine.
Caption: A troubleshooting decision tree for common purification issues of N-Boc-3-(aminomethyl)pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Selective Boc Protection of 3-(Aminomethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-Boc protection of 3-(aminomethyl)pyridine, specifically focusing on the prevention of di-Boc byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on the primary amine of 3-(aminomethyl)pyridine?
A1: The formation of a di-Boc protected amine is a two-step process.[1] Initially, the primary amine of 3-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O to form the desired mono-Boc protected product.[1][2] However, the resulting mono-Boc protected amine, a carbamate, is still nucleophilic.[2] If a strong base is present, it can deprotonate the N-H of the carbamate, increasing its nucleophilicity. This activated intermediate can then attack a second molecule of (Boc)₂O to yield the undesired di-Boc product.[1][2]
Q2: Why is di-Boc formation a significant issue with 3-(aminomethyl)pyridine?
A2: The primary amine in 3-(aminomethyl)pyridine is sterically unhindered, making it more susceptible to the addition of a second Boc group.[2] For primary amines with less steric bulk around the nitrogen atom, the bulky tert-butyl group of the first Boc moiety does not effectively shield the nitrogen, making the second addition more probable.[2]
Q3: How does the choice of base influence the formation of the di-Boc byproduct?
A3: The choice and amount of base are critical. Stronger bases, such as 4-(dimethylamino)pyridine (DMAP), can significantly promote di-Boc formation by deprotonating the mono-Boc protected amine, thereby increasing its nucleophilicity for a second attack on (Boc)₂O.[1][2] Weaker bases like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) are less likely to deprotonate the carbamate, thus favoring mono-protection.[1]
Q4: Can the pyridine nitrogen in 3-(aminomethyl)pyridine be protected with a Boc group under these conditions?
A4: While aminopyridines can be challenging for Boc protection due to the less nucleophilic nature of the amino group, the primary issue with 3-(aminomethyl)pyridine is the over-reaction of the aminomethyl group.[3] The pyridine nitrogen is significantly less nucleophilic than the primary amine and is unlikely to react with (Boc)₂O under the standard conditions used for amine protection.
Troubleshooting Guide
Issue: I am observing significant amounts of the di-Boc byproduct in my reaction.
Troubleshooting Steps:
-
Review Stoichiometry: Are you using a large excess of (Boc)₂O?
-
Evaluate Your Base: Are you using a strong or catalytic base like DMAP?
-
Check Reaction Temperature: Is the reaction being run at room temperature or elevated temperatures?
-
Analyze Reagent Addition: Was the (Boc)₂O added all at once?
-
Monitor Reaction Time: Is the reaction time unnecessarily long?
Issue: Even after optimizing conditions, di-Boc formation is still a major problem.
Advanced Troubleshooting:
For particularly problematic substrates like 3-(aminomethyl)pyridine, a "one-pot" mono-hydrochlorination followed by Boc protection can be a highly effective strategy.[1] This method transiently protects one of the amine's lone pairs as a salt, favoring mono-protection.[1][6]
Summary of Recommended Reaction Conditions for Mono-Boc Protection
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | 1.05 - 1.1 equivalents | Minimizes excess reagent available for di-protection.[1][2] |
| Base Selection | Weaker bases (e.g., NaHCO₃, TEA) | Avoids deprotonation of the mono-Boc product, reducing its nucleophilicity.[1][2] |
| Temperature | 0 °C to room temperature | Slower reaction rate enhances selectivity for the mono-Boc product.[1] |
| Reagent Addition | Slow, dropwise addition of (Boc)₂O | Maintains a low concentration of the electrophile.[2] |
| Reaction Time | Monitor closely by TLC/LC-MS | Prevents prolonged exposure to reaction conditions that favor di-Boc formation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection
-
Dissolution: Dissolve 3-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).[1]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.[1]
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring its progress by TLC or LC-MS.[1]
-
Work-up: Once the starting material is consumed, quench the reaction if necessary. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[1]
Protocol 2: Mono-hydrochlorination for Problematic Substrates
-
Setup: In a round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.0 eq) in anhydrous methanol and cool the solution to 0 °C.[1]
-
Mono-protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 30 minutes to form the mono-hydrochloride salt.[1]
-
Boc Anhydride Addition: Add water (1 mL per mmol of the amine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.[1]
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[1]
-
Work-up: Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct. Basify the aqueous layer to a pH > 12 with 2M NaOH.[1]
-
Extraction: Extract the mono-Boc protected product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[1]
Visual Guides
Caption: Reaction pathway for Boc protection of 3-(aminomethyl)pyridine.
Caption: Troubleshooting workflow for preventing di-Boc formation.
References
Technical Support Center: Optimizing Reactions for tert-butyl (pyridin-3-ylmethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (pyridin-3-ylmethyl)carbamate. The information provided is designed to help optimize reaction temperatures for both the synthesis (N-Boc protection) and cleavage (N-Boc deprotection) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
The synthesis of this compound via N-Boc protection of 3-(aminomethyl)pyridine is typically carried out at temperatures ranging from 0°C to room temperature (approximately 20-25°C). Some protocols suggest that for similar carbamate formations, temperatures between 20°C and 50°C have little effect on the overall yield.[1] However, starting the reaction at a lower temperature (0°C) and allowing it to warm to room temperature is a common strategy to control any initial exotherm.
Q2: What are the common methods for the deprotection of this compound, and what are the recommended temperatures?
The most common methods for N-Boc deprotection are acidic hydrolysis and thermolysis.
-
Acidic Deprotection: This is typically performed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. These reactions are generally conducted at room temperature (20-25°C).[2] For substrates sensitive to strong acids, milder conditions with phosphoric acid at room temperature can also be effective.[3]
-
Thermal Deprotection: This method involves heating the compound in a suitable solvent to induce cleavage of the Boc group. Significantly higher temperatures are required, often in the range of 110°C to 150°C.[4]
Q3: How does temperature affect the yield and purity of the N-Boc protection reaction?
While specific data for this compound is limited, for the related Boc protection of 3-aminopyridine, reactions conducted at room temperature have been shown to produce high yields of 80-90%.[5] Generally, running the reaction at excessively high temperatures can lead to the formation of side products, such as double Boc-protection or urea formation, which would decrease the purity and isolated yield of the desired product.
Q4: What are the potential side products during acidic deprotection, and can temperature influence their formation?
The primary side products during acidic deprotection arise from the reactive tert-butyl cation that is generated. This cation can lead to the alkylation of nucleophilic sites on the substrate or solvent. While these reactions typically proceed readily at room temperature, elevated temperatures could potentially increase the rate of these side reactions.
Q5: Is it possible to perform a selective deprotection of the Boc group in the presence of other acid-sensitive functional groups?
Yes, selective deprotection is possible. The Boc group is generally more sensitive to acid than many other protecting groups. Using milder acidic conditions, such as aqueous phosphoric acid at room temperature, can allow for the removal of the Boc group while leaving other acid-labile groups, like benzyl esters or TBDMS ethers, intact.[3]
Troubleshooting Guides
N-Boc Protection of 3-(aminomethyl)pyridine
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive di-tert-butyl dicarbonate (Boc₂O).2. Insufficiently basic reaction conditions.3. Low reaction temperature. | 1. Use fresh, high-purity Boc₂O.2. Ensure the presence of a suitable base (e.g., triethylamine) to neutralize the in-situ formed acid.3. While the reaction often proceeds well at room temperature, gentle warming to 40°C can be attempted if the reaction is sluggish. |
| Formation of Side Products (e.g., di-Boc protected amine) | 1. Excess Boc₂O used.2. Reaction temperature is too high. | 1. Use a controlled stoichiometry of Boc₂O (typically 1.1-1.2 equivalents).2. Maintain the reaction temperature at or below room temperature. Consider starting the reaction at 0°C. |
| Difficult Purification | Presence of unreacted Boc₂O or byproducts. | Unreacted Boc₂O can be quenched by adding a primary amine scavenger resin or by washing the reaction mixture with a dilute aqueous acid solution during workup. |
N-Boc Deprotection of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection (Acidic Method) | 1. Insufficient acid strength or concentration.2. Insufficient reaction time. | 1. Use a higher concentration of TFA (e.g., 50% in DCM) or switch to 4M HCl in dioxane.2. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of Alkylated Side Products | The tert-butyl cation is reacting with nucleophiles. | 1. Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.2. Ensure the reaction is not unnecessarily heated. |
| Low Yield with Thermal Deprotection | 1. Insufficient temperature or reaction time.2. Decomposition of the product at high temperatures. | 1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress.2. If decomposition is observed, consider a lower temperature for a longer duration or switch to an acidic deprotection method. |
Quantitative Data Summary
The following tables summarize the general effects of temperature on the reactions of tert-butyl carbamates. Note that specific data for this compound is limited in the literature, and these tables are compiled from data on analogous reactions.
Table 1: N-Boc Protection of Aminopyridine Derivatives - Temperature vs. Yield
| Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Aminopyridine | Room Temperature | 1 | 85 | [5] |
| 2-Aminopyridine | Room Temperature | 2 | 90 | [5] |
Table 2: General N-Boc Deprotection Methods - Temperature and Conditions
| Method | Reagent | Solvent | Temperature (°C) | Typical Reaction Time |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temperature | 30 min - 4 h |
| Acidic | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 30 min - 12 h |
| Acidic | Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF)/Water | Room Temperature | 1 - 6 h |
| Thermal | None (Catalyst-free) | Various (e.g., Toluene, Water) | 110 - 150 | 7 - 10 min (with additives) to several hours |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the N-Boc protection of primary amines.
Materials:
-
3-(Aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(aminomethyl)pyridine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Acidic Deprotection of this compound
This protocol outlines a general procedure for acidic N-Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq) to the solution.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(aminomethyl)pyridine.
-
Further purification may be required depending on the purity of the crude product.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
dealing with steric hindrance in reactions with tert-butyl (pyridin-3-ylmethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (pyridin-3-ylmethyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenge stems from the steric bulk of the tert-butoxycarbonyl (Boc) protecting group, which can hinder the approach of reagents to the nitrogen atom of the carbamate. This steric hindrance can lead to sluggish or incomplete reactions, requiring carefully optimized conditions. Additionally, the pyridine ring can influence the reactivity of the molecule. Its basic nitrogen can coordinate to metal catalysts, potentially inhibiting their activity in cross-coupling reactions.
Q2: How does the steric hindrance from the Boc group affect different types of reactions?
A2: The steric hindrance primarily impacts reactions where the carbamate nitrogen acts as a nucleophile, such as in N-alkylation and N-acylation. For these reactions, the bulky tert-butyl group can physically block the electrophile from accessing the nitrogen atom, leading to lower yields and slower reaction rates. In cross-coupling reactions, the steric bulk can influence the choice of ligands and catalysts needed to achieve efficient coupling.
Q3: Are there alternatives to the Boc protecting group for 3-(aminomethyl)pyridine with less steric hindrance?
A3: Yes, several alternative protecting groups can be used for 3-(aminomethyl)pyridine that offer different steric and electronic properties, as well as varying deprotection conditions. Some common alternatives include:
-
Carbobenzyloxy (Cbz): Less sterically demanding than Boc and is typically removed by hydrogenolysis.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group that is also less bulky than Boc.
-
Acetyl (Ac): A simple and small protecting group, though it forms a more stable amide that requires harsher deprotection conditions.
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Troubleshooting Guides
N-Alkylation Reactions
Problem: Low or no yield in the N-alkylation of this compound.
Quantitative Data on N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | DMF | 25 | 12 | ~70-80 |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | 60 | 24 | ~50-60 |
| Methyl Iodide | NaH | THF | 25 | 16 | ~75-85 |
| Propargyl Bromide | t-BuOK | DMSO | 25 | 6 | ~60-70 |
Detailed Experimental Protocol: N-Alkylation
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Acylation Reactions
Problem: Incomplete acylation or formation of side products.
Quantitative Data on Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | DIPEA | DCM | 0 to 25 | 4 | >90 |
| Benzoyl Chloride | Triethylamine | THF | 0 to 25 | 6 | >85 |
| Acetic Anhydride | Pyridine | DCM | 25 | 12 | >90 |
Detailed Experimental Protocol: Acylation
-
Preparation: Dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere at 0 °C.
-
Acylation: Add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers. Extract the aqueous layer with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product can be purified by flash chromatography if necessary.
Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Problem: Low yield or no reaction in palladium-catalyzed cross-coupling.
Quantitative Data on Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~80-90 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~70-80 |
| 3-Iodoanisole | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | ~60-70 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a reaction vessel, add this compound (if it's the halide partner, 1.0 equiv.), the boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reaction Mixture: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the solvent system (e.g., toluene/water 10:1, 0.1 M).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash column chromatography.
Boc-Deprotection
Problem: Incomplete deprotection or formation of side products due to the reactive tert-butyl cation.
Quantitative Data on Boc-Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1-2 h | Standard, effective method. Scavengers recommended.[1] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 25 | 2-4 h | Product precipitates as the hydrochloride salt. |
| Aqueous Phosphoric Acid (85%) | - | 25-50 | 4-8 h | Milder, environmentally benign option.[2] |
| Oxalyl Chloride in Methanol | Methanol | 25 | 1-4 h | Mild conditions, good for sensitive substrates.[3] |
Detailed Experimental Protocol: Boc-Deprotection with TFA
-
Preparation: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, 0.1 M) and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. To prevent side reactions from the liberated tert-butyl cation, a scavenger such as anisole or triethylsilane (1.2 equiv.) can be added.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Neutralization: Redissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the deprotected amine, which can be further purified if necessary.
References
Technical Support Center: Purification of tert-butyl (pyridin-3-ylmethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-butyl (pyridin-3-ylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities encountered after the synthesis of this compound using di-tert-butyl dicarbonate (Boc-anhydride) and 3-(aminomethyl)pyridine are:
-
Unreacted 3-(aminomethyl)pyridine: The starting amine may not have fully reacted.
-
Unreacted di-tert-butyl dicarbonate (Boc-anhydride): Excess reagent may remain in the reaction mixture.
-
tert-Butanol: A byproduct formed from the decomposition of Boc-anhydride.
-
Di-Boc protected 3-(aminomethyl)pyridine: A possible side product where the secondary amine of the carbamate is further protected.
Q2: My reaction seems to have a low yield of the desired product. What are the possible reasons?
Low yields in Boc protection reactions can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Poor quality of reagents: The purity of the starting materials, especially the Boc-anhydride which can degrade over time, is crucial.
-
Suboptimal reaction conditions: The choice of solvent and base can significantly impact the reaction efficiency.
-
Product loss during workup: The product may be partially lost during aqueous extraction if emulsions form or if the pH is not carefully controlled.
Q3: How can I monitor the progress of the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography or to assess the purity of fractions. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Oily Product Instead of a Solid
-
Possible Cause: The presence of residual solvents or impurities like tert-butanol can prevent the product from solidifying.
-
Solution:
-
High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the product under high vacuum, possibly with gentle heating (30-40 °C).
-
Trituration: If the product remains an oil, attempt to induce crystallization by triturating with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether.
-
Problem 2: Difficulty in Removing Unreacted 3-(aminomethyl)pyridine
-
Possible Cause: The basic nature of the starting amine can make its removal by standard silica gel chromatography challenging due to streaking.
-
Solution:
-
Acidic Wash: During the aqueous workup, a wash with a dilute acid solution (e.g., 1 M HCl) will protonate the unreacted amine, making it water-soluble and easily separable from the organic layer containing the product. Be cautious to neutralize the organic layer afterward if necessary.
-
Column Chromatography with Additives: Adding a small amount of a base like triethylamine (e.g., 1%) to the eluent during column chromatography can help to suppress the streaking of the amine impurity.
-
Problem 3: Co-elution of Impurities During Column Chromatography
-
Possible Cause: The polarity of the eluent system may not be optimal for separating the product from a specific impurity.
-
Solution:
-
Solvent System Optimization: Systematically vary the ratio of the polar and non-polar solvents in your eluent. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often provide better separation.
-
Alternative Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina.
-
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This method is useful for an initial cleanup of the crude product to remove water-soluble impurities and unreacted amine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). This will extract the unreacted 3-(aminomethyl)pyridine into the aqueous layer.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Purification by Column Chromatography
This is a highly effective method for obtaining high-purity this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM. c. Load the sample onto the top of the silica gel bed. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
If the product obtained after chromatography is a solid, recrystallization can be used for further purification.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a "good" solvent (e.g., ethyl acetate, ethanol) and a "poor" solvent (e.g., hexanes, water) is often effective.
-
Procedure: a. Dissolve the crude solid in a minimal amount of the hot "good" solvent. b. If using a two-solvent system, add the hot "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate. c. Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Column Chromatography | >95% | 96% | [1] |
| Recrystallization | >98% | Variable | |
| Liquid-Liquid Extraction | Variable (Initial Cleanup) | High |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Purification Strategy Decision Tree
References
stability issues of tert-butyl (pyridin-3-ylmethyl)carbamate during workup
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl (pyridin-3-ylmethyl)carbamate during experimental workup procedures. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in maintaining the integrity of this Boc-protected compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be unstable during a standard aqueous workup?
A1: The stability of this compound during a standard aqueous workup is highly dependent on the pH of the aqueous solutions used. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] While the Boc group is generally stable to neutral water and basic solutions, prolonged exposure to even mildly acidic conditions can lead to partial or complete deprotection.[3]
Q2: Why is this particular Boc-protected amine susceptible to degradation during workup?
A2: The susceptibility to degradation arises from two main factors: the inherent acid-lability of the Boc group and the basicity of the pyridine nitrogen. During an acidic wash, which is often employed to remove basic impurities, the pyridine nitrogen becomes protonated. This may increase the overall polarity of the molecule and potentially influence the electronic environment of the carbamate, although the primary mechanism of cleavage is direct acid-catalyzed hydrolysis of the Boc group.[2] The acid sensitivity of the Boc group is due to the formation of a stable tert-butyl cation upon cleavage.[2]
Q3: Can I use a dilute acid wash (e.g., 1M HCl, 5% citric acid) during the workup?
A3: Extreme caution is advised when using acidic washes. While some protocols for other Boc-protected amines suggest that they can survive a dilute HCl wash, the duration and temperature of the exposure are critical.[4][5] Prolonged contact with even dilute acid can lead to significant product loss through deprotection.[3] It is generally recommended to use milder alternatives if the goal is to remove basic impurities.
Q4: What are the signs of this compound degradation during workup?
A4: Degradation of the target compound would result in the formation of 3-(aminomethyl)pyridine. This can be observed during analysis of the crude product by TLC, LC-MS, or NMR. On a TLC plate, the appearance of a new, more polar spot (lower Rf value) that may stain with ninhydrin can indicate deprotection.[6] In LC-MS analysis, a peak corresponding to the mass of the deprotected amine would be observed.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, it is recommended to store this compound in a cool, dry place, under an inert atmosphere.
Troubleshooting Guide
This guide addresses common problems encountered during the workup and purification of this compound, with a focus on stability issues.
Problem: Low Yield of Purified Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Partial or Complete Deprotection During Acidic Workup | - Avoid strong acids: Do not use concentrated or even moderately concentrated acidic solutions (e.g., >1M HCl) for washing. - Use weak acids with caution: If an acidic wash is necessary, consider using a milder acid such as 10% citric acid or saturated ammonium chloride (NH₄Cl) solution. Minimize contact time and keep the temperature low (e.g., perform the wash with pre-chilled solutions in an ice bath). - Alternative purification: If acidic impurities are present, consider alternative purification methods such as column chromatography instead of an acid wash. |
| Product Loss to the Aqueous Layer | - The protonated form of the pyridine ring can increase the water solubility of the compound, leading to loss during extractions. - Use a milder base for neutralization: After any acidic wash, neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) rather than stronger bases like NaOH to avoid potential side reactions. - Brine wash: Wash the combined organic layers with saturated aqueous NaCl (brine) to reduce the solubility of the product in the aqueous phase and aid in phase separation.[7] |
| Physical Loss During Extraction | - Minimize transfers: Reduce the number of transfers between vessels to minimize physical loss of the product. - Proper phase separation: Ensure complete separation of the organic and aqueous layers during extractions. |
| Incomplete Reaction | - Monitor reaction completion: Before beginning the workup, ensure the reaction has gone to completion using an appropriate analytical technique such as TLC or LC-MS.[6] |
Experimental Protocols
Recommended Workup Protocol for this compound
This protocol is designed to minimize the risk of deprotection during workup.
-
Quenching: Quench the reaction mixture with deionized water or a saturated aqueous solution of ammonium chloride (if acidic reagents were used).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove acidic byproducts without exposing the desired compound to harsh acidic or basic conditions.
-
Follow with a wash using saturated aqueous NaCl (brine) to aid in drying and phase separation.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Assessing Stability: Small-Scale Acid Challenge
To determine the stability of your compound under specific acidic conditions, a small-scale trial is recommended.
-
Dissolve a small amount of pure this compound in an organic solvent (e.g., ethyl acetate).
-
Add an equal volume of the acidic solution (e.g., 1M HCl, 10% citric acid).
-
Stir the biphasic mixture vigorously for a set amount of time (e.g., 10 minutes).
-
Separate the organic layer, dry it, and analyze by TLC or LC-MS to quantify the extent of deprotection.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yields.
Acid-Catalyzed Deprotection Pathway
Caption: The acid-catalyzed deprotection pathway of the Boc group.
References
Validation & Comparative
A Comparative Guide: Tert-butyl (pyridin-3-ylmethyl)carbamate vs. Fmoc-protected 3-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The choice of a protecting group for an amine functionality can dictate the overall synthetic strategy, influencing reaction conditions, orthogonality, and purification methods. This guide provides an objective comparison between two commonly employed protected forms of 3-(aminomethyl)pyridine: the tert-butoxycarbonyl (Boc) protected version, tert-butyl (pyridin-3-ylmethyl)carbamate, and the 9-fluorenylmethyloxycarbonyl (Fmoc) protected analog.
Core Principles: A Dichotomy in Lability
The fundamental difference between these two reagents lies in the chemical conditions required for the removal of the protecting group, a concept known as lability. This dictates their compatibility with other functional groups and protecting groups within a molecule.
-
This compound (Boc-protected): The Boc group is acid-labile .[1] Its removal is typically achieved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[2]
-
Fmoc-protected 3-(aminomethyl)pyridine: The Fmoc group is base-labile .[1] It is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] The deprotection proceeds via a β-elimination mechanism.[3]
This difference in lability is the cornerstone of orthogonal protection strategies , which allow for the selective removal of one protecting group in the presence of others.[][5] For instance, the base-labile Fmoc group can be removed without affecting acid-labile groups like Boc or tert-butyl ethers, and vice versa.[]
Comparative Analysis: Performance and Applications
The choice between Boc- and Fmoc-protected 3-(aminomethyl)pyridine is heavily influenced by the synthetic context, including the presence of other sensitive functionalities and the overall synthetic workflow (e.g., solid-phase vs. solution-phase).
| Feature | This compound (Boc-protected) | Fmoc-protected 3-(aminomethyl)pyridine |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[2] | Mild Base (e.g., 20% Piperidine in DMF)[3] |
| Lability | Acid-labile[1] | Base-labile[1] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-cleavable groups. | Orthogonal to acid-labile and hydrogenolysis-cleavable groups.[] |
| Compatibility | Incompatible with other acid-sensitive functional groups. | Incompatible with base-sensitive functional groups. |
| Primary Application | Boc-based Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis.[6] | Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] |
| Byproducts of Deprotection | Isobutylene and CO2 (volatile, easily removed).[2] | Dibenzofulvene-piperidine adduct (non-volatile, requires washing).[3] |
| Monitoring | Deprotection is not directly monitored by UV-Vis. | The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.[3] |
Experimental Protocols
The following are generalized experimental protocols for the deprotection of Boc- and Fmoc-protected amines. The specific conditions may require optimization based on the substrate and scale.
Protocol 1: Deprotection of this compound
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent such as ethyl acetate and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 3-(aminomethyl)pyridine.[2]
Protocol 2: Deprotection of Fmoc-protected 3-(aminomethyl)pyridine in SPPS
Reagents and Materials:
-
Fmoc-protected 3-(aminomethyl)pyridine coupled to a solid support (resin)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF for washing
-
Standard solid-phase synthesis reaction vessel
Procedure:
-
Swell the resin-bound protected amine in DMF.
-
Drain the solvent from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[3]
-
Agitate the slurry for an initial 1-3 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-20 minutes.
-
Drain the deprotection solution. The combined filtrates can be used to monitor the deprotection by UV-Vis spectroscopy.[3]
-
Thoroughly wash the resin with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Visualizing the Workflows and Decision-Making
The following diagrams illustrate the deprotection pathways and a logical workflow for selecting the appropriate protecting group.
References
comparing different methods for Boc protection of 3-(aminomethyl)pyridine
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate protecting group strategy is paramount for the successful construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This guide provides a comparative overview of different methods for the Boc protection of 3-(aminomethyl)pyridine, a common building block in medicinal chemistry. The performance of each method is evaluated based on reported experimental data.
Comparison of Reaction Conditions and Yields
The following table summarizes different methodologies for the Boc protection of 3-(aminomethyl)pyridine and the closely related 3-aminopyridine, highlighting the reaction conditions and reported yields.
| Method | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Purity | Ref. |
| 1 | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Methanol (MeOH) | Room Temp. | 16 h | 97% | Not Specified | |
| 2 | Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide (NaOH) | Water/Dichloromethane (H₂O/DCM) | Room Temp. | 4 h | 95% | >95% | |
| 3 * | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 1 h | 85% | Not Specified |
*Note: Method 3 was performed on 3-aminopyridine, a structurally similar substrate. The reagents also included 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), which are not typically required for simple Boc protection and may have been included for a subsequent reaction step in the original report.
Experimental Protocols
Detailed experimental procedures for the compared methods are provided below.
Method 1: Boc Protection using Triethylamine in Methanol
This procedure is a standard and high-yielding method for the Boc protection of 3-(aminomethyl)pyridine.
Procedure:
-
To a solution of 3-(aminomethyl)pyridine (1.0 eq) in methanol, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion of the reaction, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product.
Method 2: Boc Protection using Sodium Hydroxide in a Biphasic System
This method utilizes a biphasic system and an inorganic base, which can simplify the work-up procedure.
Procedure:
-
Dissolve 3-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the product.
Method 3: Boc Protection of 3-Aminopyridine using EDCI/HOBT/TEA
This method, reported for the analogous 3-aminopyridine, employs reagents typically used in peptide coupling, suggesting a different activation pathway.
Procedure:
-
Dissolve 3-aminopyridine (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 eq), 1-hydroxybenzotriazole (HOBT) (0.09 eq), and triethylamine (3.0 eq).
-
Add di-tert-butyl dicarbonate (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-Boc protected 3-aminopyridine.
Logical Workflow for Method Selection
The choice of method for the Boc protection of 3-(aminomethyl)pyridine can be guided by factors such as desired yield, reaction time, and ease of purification. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a Boc protection method.
Signaling Pathways and Experimental Workflows
The general mechanism for the Boc protection of an amine with di-tert-butyl dicarbonate involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The reaction can be base-catalyzed, where the base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic byproduct.
The following diagram illustrates the general experimental workflow for the Boc protection of 3-(aminomethyl)pyridine.
Caption: A generalized experimental workflow for the Boc protection reaction.
spectroscopic analysis (NMR, MS) for confirming tert-butyl (pyridin-3-ylmethyl)carbamate structure
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in medicinal chemistry. We present supporting experimental data and detailed analytical protocols to aid in its unambiguous identification.
The structural integrity of starting materials and intermediates directly impacts the purity, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for verifying the chemical structure of newly synthesized or procured compounds. This guide focuses on the application of these techniques to confirm the identity of this compound.
Spectroscopic Data for Structural Confirmation
The primary methods for confirming the structure of this compound are ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected and observed data from these analyses provide a unique spectroscopic fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H2, H6 | 8.52-8.49 | Multiplet | 2H |
| Pyridine-H4 | 7.64 | Doublet, J = 8 Hz | 1H |
| Pyridine-H5 | 7.28-7.25 | Multiplet | 1H |
| NH | 5.18 | Broad Singlet | 1H |
| CH₂ | 4.33 | Singlet | 2H |
| C(CH₃)₃ | 1.45 | Singlet | 9H |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carbamate) | 155.90 |
| Pyridine-C2 | 148.80 |
| Pyridine-C6 | 148.50 |
| Pyridine-C4 | 135.30 |
| Pyridine-C3 | 134.70 |
| Pyridine-C5 | 123.50 |
| C (CH₃)₃ | 79.80 |
| CH₂ | 42.10 |
| C(CH₃ )₃ | 28.30 |
| Solvent: CDCl₃[1] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. While a full experimental mass spectrum is not publicly available, GC-MS data for this compound exists.[2] The expected molecular ion and key fragments are outlined below.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 208.12 | Molecular Ion |
| [M - 57]⁺ | 151.08 | Loss of tert-butyl group (C₄H₉) |
| [M - 100]⁺ | 108.07 | Loss of Boc group (C₅H₉O₂) |
| [C₆H₇N₂]⁺ | 107.06 | Pyridin-3-ylmethyl cation |
| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |
| [C₄H₉]⁺ | 57.07 | tert-butyl cation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the TMS signal for ¹H NMR and the solvent signal (CDCl₃ at 77.16 ppm) for ¹³C NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approximately 10-100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Structure Confirmation
The logical flow for confirming the structure of this compound using spectroscopic methods is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparison with Alternative Structures
While the primary goal is structural confirmation, it is useful to consider potential isomeric impurities that could be present. For instance, tert-butyl (pyridin-2-ylmethyl)carbamate or tert-butyl (pyridin-4-ylmethyl)carbamate would exhibit distinct NMR spectra, particularly in the aromatic region, due to different substitution patterns on the pyridine ring. The coupling patterns and chemical shifts of the pyridine protons are highly sensitive to the position of the methylene carbamate substituent. Mass spectrometry would show the same molecular ion for these isomers, but the relative abundances of certain fragment ions might differ.
References
comparative study of deprotection methods for tert-butyl (pyridin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents. Its facile introduction and removal make it an invaluable tool for the protection of amine functionalities. This guide provides a comparative analysis of common deprotection methods for tert-butyl (pyridin-3-ylmethyl)carbamate, a key intermediate in the synthesis of various biologically active compounds. We will explore acidic, thermal, and trimethylsilyl iodide (TMSI)-mediated deprotection strategies, presenting available experimental data to aid in method selection.
Comparison of Deprotection Methods
The choice of deprotection method is critical and depends on factors such as the presence of other acid-labile groups, the desired reaction scale, and the required purity of the final product. While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on general procedures for Boc-protected amines.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 0.5 - 2 h | >90 | Fast, efficient, and widely applicable.[1] | Harsh conditions can cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - Room Temp. | 1 - 4 h | >90 | Cost-effective and readily available. | Corrosive; dioxane is a hazardous solvent. | |
| Thermal Cleavage | None | High-boiling solvents (e.g., Toluene, Water) | 100 - 150 | 2 - 48 h | Variable | "Green" catalyst-free method.[2] | High temperatures may not be suitable for all substrates; can lead to side reactions.[2] |
| TMSI-Mediated | Trimethylsilyl Iodide (TMSI) | Chloroform, Acetonitrile | Room Temp. | 1 - 12 h | High | Mild conditions, suitable for acid-sensitive substrates. | Reagent is moisture-sensitive and relatively expensive. |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below. These protocols are based on established procedures for the deprotection of Boc-protected amines and can be adapted for this compound.
Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield 3-(aminomethyl)pyridine.
Protocol 2: Acidic Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-Dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC. The deprotected product, 3-(aminomethyl)pyridine hydrochloride, will often precipitate.
-
Upon completion, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Thermal Deprotection
This catalyst-free method is advantageous for substrates sensitive to acidic conditions.
Materials:
-
This compound
-
High-boiling solvent (e.g., toluene, water)
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (typically 100-150°C).
-
Monitor the reaction progress by TLC. Reaction times can be lengthy (2-48 hours).[2]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification may be required.
Protocol 4: TMSI-Mediated Deprotection
This method utilizes a mild Lewis acid for the cleavage of the Boc group.
Materials:
-
This compound
-
Anhydrous chloroform or acetonitrile
-
Trimethylsilyl iodide (TMSI)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous chloroform or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add TMSI (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification by chromatography may be necessary.
Logical Workflow for Method Selection
The selection of an appropriate deprotection method is a critical step in the synthetic workflow. The following diagram illustrates a logical decision-making process for choosing the most suitable method for the deprotection of this compound.
Caption: Decision workflow for selecting a deprotection method.
References
A Comparative Guide to Protecting Groups for 3-(Aminomethyl)pyridine in Parallel Amide Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of compound libraries is a cornerstone of modern drug discovery. The choice of building blocks and their protecting groups is critical for the success of parallel synthesis campaigns. This guide provides an objective comparison of tert-butyl (pyridin-3-ylmethyl)carbamate (Boc-3-AMP) with its common alternatives, Fmoc- and Cbz-protected 3-(aminomethyl)pyridine (Fmoc-3-AMP and Cbz-3-AMP), in the context of solution-phase parallel amide synthesis.
The pyridin-3-ylmethylamine scaffold is a valuable component in medicinal chemistry, and its incorporation into libraries often requires a protected amine for controlled coupling reactions. The selection of the appropriate protecting group—Boc, Fmoc, or Cbz—has significant implications for reaction conditions, throughput, and purification strategies. This comparison guide outlines the relative performance of these three commonly used protected building blocks, supported by illustrative experimental data and detailed protocols to inform your synthetic strategy.
Comparative Efficacy in Parallel Amide Synthesis
To assess the efficacy of Boc-, Fmoc-, and Cbz-protected 3-(aminomethyl)pyridine in a high-throughput setting, a representative parallel amide coupling reaction with a diverse set of carboxylic acids can be considered. The following table summarizes illustrative data for the synthesis of a 96-member library of N-(pyridin-3-ylmethyl)amides.
| Parameter | This compound (Boc-3-AMP) | (9H-fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate (Fmoc-3-AMP) | benzyl (pyridin-3-ylmethyl)carbamate (Cbz-3-AMP) |
| Coupling Reaction Time | 4-12 hours | 4-12 hours | 4-12 hours |
| Average Crude Yield | >95% | >95% | >95% |
| Average Purity (Crude) | 85-95% | 80-90% | 85-95% |
| Deprotection Method | Acid-mediated (e.g., TFA) | Base-mediated (e.g., Piperidine) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Deprotection Time | 1-2 hours | < 1 hour | 4-16 hours |
| Post-Deprotection Purity | 80-90% | 75-85% | 70-85% |
| Compatibility | Sensitive to strong acids | Sensitive to bases | Sensitive to reducible groups |
| Purification | Scavenger resins, Liquid-Liquid Extraction | Scavenger resins, Liquid-Liquid Extraction | Filtration (catalyst), Chromatography |
Experimental Protocols
The following are representative protocols for a parallel synthesis workflow to generate a library of N-(pyridin-3-ylmethyl)amides using the three different protected building blocks.
I. Amide Coupling (General Protocol)
This protocol is applicable to all three protected 3-(aminomethyl)pyridine derivatives.
-
Reagent Preparation :
-
Prepare stock solutions of the respective protected 3-(aminomethyl)pyridine (Boc-3-AMP, Fmoc-3-AMP, or Cbz-3-AMP) (1.0 M in DMF).
-
Prepare a library of carboxylic acids in a 96-well plate, with each well containing a different carboxylic acid (0.1 mmol).
-
Prepare a stock solution of a coupling agent, such as HATU (1.0 M in DMF).
-
Prepare a stock solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0 M in DMF).
-
-
Reaction Execution :
-
To each well of the carboxylic acid plate, add the stock solution of the protected 3-(aminomethyl)pyridine (120 µL, 1.2 eq).
-
Add the HATU stock solution (120 µL, 1.2 eq) to each well.
-
Initiate the reaction by adding the DIEA stock solution (120 µL, 2.4 eq) to each well.
-
Seal the 96-well plate and shake at room temperature for 12 hours.
-
-
Work-up and Isolation of Protected Amide :
-
Quench the reactions by adding water (500 µL) to each well.
-
Extract the products with ethyl acetate (2 x 500 µL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude protected amides.
-
II. Deprotection Protocols
-
Reagent Preparation :
-
Prepare a deprotection solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
-
Deprotection :
-
Dissolve the crude Boc-protected amides in the deprotection solution (500 µL per well).
-
Shake the plate at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Work-up :
-
Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the final amide product.
-
-
Reagent Preparation :
-
Prepare a deprotection solution of 20% piperidine in DMF.
-
-
Deprotection :
-
Dissolve the crude Fmoc-protected amides in the deprotection solution (500 µL per well).
-
Shake the plate at room temperature for 30 minutes.
-
-
Work-up :
-
Remove the deprotection solution and wash the product with DMF.
-
Evaporate the solvent under reduced pressure. The dibenzofulvene-piperidine adduct can often be removed during subsequent purification steps.
-
-
Reaction Setup :
-
Dissolve the crude Cbz-protected amides in a suitable solvent such as methanol or ethanol (500 µL per well) in a hydrogenation-compatible 96-well plate.
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%) to each well.
-
-
Hydrogenolysis :
-
Place the reaction plate in a hydrogenation apparatus and subject it to a hydrogen atmosphere (balloon or Parr shaker).
-
Shake the plate at room temperature for 4-16 hours.
-
-
Work-up :
-
Filter the reaction mixtures through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the crude final amides.
-
Visualization of Comparative Workflow
The following diagram illustrates the parallel synthesis workflow for the three protecting group strategies, highlighting the key differences in the deprotection steps.
Conclusion
The choice between Boc-, Fmoc-, and Cbz-protected 3-(aminomethyl)pyridine for parallel synthesis depends on the specific requirements of the project.
-
This compound (Boc-3-AMP) is a robust and widely used building block. Its acid-labile nature makes it orthogonal to base-labile and hydrogenolysis-sensitive groups. The deprotection is generally clean and straightforward, making it a reliable choice for many applications.
-
(9H-fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate (Fmoc-3-AMP) offers the advantage of very mild, base-mediated deprotection. This is particularly beneficial when acid-sensitive functional groups are present in the molecule. The rapid deprotection time is also advantageous for high-throughput workflows.
-
benzyl (pyridin-3-ylmethyl)carbamate (Cbz-3-AMP) is a classical protecting group that is stable to both acidic and basic conditions, providing orthogonality to many other protecting groups. However, the requirement for catalytic hydrogenolysis for its removal can be a limitation, as it is incompatible with reducible functional groups and the reaction times can be longer.
Ultimately, a careful evaluation of the chemical diversity of the library, the presence of other functional groups, and the available purification capabilities will guide the optimal selection of the protecting group for 3-(aminomethyl)pyridine in your parallel synthesis endeavors.
A Comparative Guide to Alternative Protecting Groups for 3-(Aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules containing the 3-(aminomethyl)pyridine moiety, a common building block in medicinal chemistry, the protection of the primary amino group is a critical step to ensure chemoselectivity and achieve desired synthetic outcomes. While the tert-butoxycarbonyl (Boc) group is a conventional choice, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and conditions required for their removal. This guide provides an objective comparison of several key protecting groups for 3-(aminomethyl)pyridine, supported by experimental data and detailed protocols to aid in the selection of an optimal protection strategy.
The Principle of Orthogonal Protection
Effective multi-step synthesis often relies on the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise manipulation of different functional groups within a molecule. The choice of a protecting group is therefore a strategic decision that can significantly impact the efficiency and success of a synthetic route.
Quantitative Analysis of tert-Butyl (Pyridin-3-ylmethyl)carbamate Conversion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, owing to its stability and facile cleavage under specific acidic conditions. The efficient synthesis and deprotection of Boc-protected amines, such as tert-butyl (pyridin-3-ylmethyl)carbamate, are critical steps in the development of various drug candidates. This guide provides a comprehensive comparison of analytical methods and reaction conditions for the conversion of this compound, offering quantitative data and detailed experimental protocols to aid researchers in optimizing their synthetic strategies.
Comparison of Synthetic Methods for this compound
The standard method for the synthesis of this compound involves the reaction of 3-(aminomethyl)pyridine (also known as 3-picolylamine) with di-tert-butyl dicarbonate (Boc₂O). Variations in solvent and the use of a catalyst can influence reaction time and yield.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Standard Method | 3-(aminomethyl)pyridine, Boc₂O, Triethylamine | Dichloromethane (DCM) | Room Temp. | 3 | ~95 | >98 | [1] |
| Methanol Accelerated | 3-(aminomethyl)pyridine, Boc₂O | Methanol | Room Temp. | 1-2 | >95 | >98 | [2] |
| Catalyst-Free (Water) | 3-(aminomethyl)pyridine, Boc₂O | Water | 100 | <0.5 | 90-97 | >97 | [3] |
Comparison of Deprotection Methods for this compound
The removal of the Boc group to yield 3-(aminomethyl)pyridine is typically achieved under acidic conditions. The choice of acid and solvent can affect the reaction efficiency and the potential for side reactions.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 2 | 90-99 | >98 | [4][5] |
| HCl/Dioxane | Hydrogen Chloride | Dioxane | Room Temp. | 1 - 4 | 85-98 | >97 | [4][5] |
| Thermal (Flow) | - | Methanol | 240 | <0.5 | ~44 | Not specified | [6] |
Experimental Protocols
Synthesis of this compound (Standard Method)
-
Dissolution: Dissolve 3-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Deprotection of this compound (TFA/DCM Method)
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the TFA salt of 3-(aminomethyl)pyridine.
Quantitative Analysis by ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) can be used to determine the conversion and purity of the product.
-
Sample Preparation: Prepare a solution of the reaction mixture or purified product with a known concentration of an internal standard (e.g., dimethyl sulfoxide) in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Integrate the characteristic signals of the product and the internal standard. The concentration of the product can be calculated using the following formula:
Cₚ = (Iₚ / Nₚ) * (Nₛ / Iₛ) * (Mₚ / Mₛ) * Cₛ
Where:
-
Cₚ = Concentration of the product
-
Iₚ = Integral of the product signal
-
Nₚ = Number of protons for the product signal
-
Nₛ = Number of protons for the internal standard signal
-
Iₛ = Integral of the internal standard signal
-
Mₚ = Molecular weight of the product
-
Mₛ = Molecular weight of the internal standard
-
Cₛ = Concentration of the internal standard
Characteristic ¹H NMR Signals for this compound in CDCl₃:
-
δ 8.52-8.49 (m, 2H, pyridine)
-
δ 7.64 (d, J = 8Hz, 1H, pyridine)
-
δ 7.28-7.25 (m, 1H, pyridine)
-
δ 5.18 (bs, 1H, NH)
-
δ 4.33 (s, 2H, CH₂)
-
δ 1.45 (s, 9H, C(CH₃)₃)[1]
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reaction progress and determining the purity of the final product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Create a calibration curve using standards of known concentrations of the starting material and the product to determine their respective amounts in the reaction mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the deprotection of this compound.
Biological Relevance and Signaling Pathways
Pyridine and carbamate moieties are prevalent in a wide array of biologically active compounds. Pyridine derivatives are known to exhibit diverse pharmacological activities, including antimalarial and neuropsychiatric effects.[7][8] The carbamate group is a key functional group in many approved drugs and is often employed as a linker or a pharmacophore. Carbamates have been investigated for their roles as enzyme inhibitors, particularly in the context of neurodegenerative diseases.[9][10]
For instance, certain pyridine carbamate derivatives have been identified as potent cholinesterase inhibitors, a class of drugs used to treat Alzheimer's disease.[10] While a specific signaling pathway for this compound is not established, its structural motifs suggest potential interactions with biological targets. Further research could explore its activity in relevant assays based on the known pharmacology of similar compounds.
Caption: Hypothetical signaling pathway of a pyridine carbamate as a cholinesterase inhibitor.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Tert-butyl (pyridin-3-ylmethyl)carbamate and Other Common Carbamates
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the judicious selection of protecting groups is paramount to the success of complex molecular syntheses. Carbamates are a widely utilized class of protecting groups for amines, offering a balance of stability and controlled cleavage. This guide provides an objective comparison of the stability of tert-butyl (pyridin-3-ylmethyl)carbamate against other commonly employed carbamates, including tert-butyl benzylcarbamate (Boc-Bn), benzyl (pyridin-3-ylmethyl)carbamate (Cbz-PyM), and 9-fluorenylmethyl (pyridin-3-ylmethyl)carbamate (Fmoc-PyM). The information presented herein is supported by established chemical principles and illustrative experimental data to facilitate informed decision-making in your research and development endeavors.
Orthogonal Deprotection Strategies
The primary advantage of using different carbamate protecting groups lies in their orthogonal stability, allowing for the selective deprotection of one group in the presence of others. This is a cornerstone of modern synthetic strategies, enabling the construction of complex molecules with multiple functional groups.
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl (pyridin-3-ylmethyl)carbamate
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of tert-Butyl (pyridin-3-ylmethyl)carbamate, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on analogous compounds, the following are recommended:
-
Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA approved respirator may be necessary.[3]
General Handling Advice:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Keep containers tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]
II. Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate Personnel: Ensure unprotected personnel are kept away from the spill area.[4]
-
Ensure Adequate Ventilation. [4]
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Containment and Clean-up:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3]
-
Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.
III. Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable regulations.
Step 1: Chemical Waste Determination
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
Step 2: Collection and Storage
-
Collect waste material in a suitable, closed, and clearly labeled container.[1] Do not mix with other waste streams unless directed by your EHS department.
Step 3: Disposal Route
-
The primary recommended disposal method for similar chemical compounds is through an authorized hazardous or special waste collection point or a licensed chemical destruction plant.[3] This may involve controlled incineration with flue gas scrubbing.
-
Do not dispose of this chemical down the drain or in the regular trash.[3] Discharge into the environment must be avoided.
Step 4: Contaminated Packaging
-
Contaminated containers should be treated as hazardous waste. They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning if permissible by local regulations. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if regulations allow.
IV. Quantitative Data Summary
As no specific SDS for this compound was found, quantitative exposure limits and other specific data are not available. The table below provides physical and chemical properties that can inform handling and storage procedures.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Solid (based on similar compounds)[1] |
| Storage Temperature | 2-8°C (Recommended for similar compounds) |
| Incompatible Materials | Strong oxidizing agents[1][2] |
V. Experimental Workflow and Disposal Decision Process
The following diagrams illustrate a typical laboratory workflow involving a chemical substance and the subsequent decision-making process for its disposal.
References
Personal protective equipment for handling tert-Butyl (pyridin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, logistical, and operational information for handling tert-Butyl (pyridin-3-ylmethyl)carbamate (CAS No. 102297-41-6). The following procedures are based on the known GHS hazard classifications for this compound and general safety protocols for flammable carbamates and pyridine derivatives. A specific Safety Data Sheet (SDS) for this exact compound was not publicly available; therefore, a thorough risk assessment should be conducted before handling.
Hazard Identification and Personal Protective Equipment
Based on available data, this compound is classified with the following hazards:
-
Highly Flammable liquid and vapor [1]
-
Harmful if swallowed [1]
-
May cause an allergic skin reaction [1]
Due to the presence of the pyridine moiety, it should also be treated as a potential irritant to the skin and eyes. Therefore, appropriate personal protective equipment (PPE) is mandatory to ensure personal safety and minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes of the chemical, which may be irritating to the eyes. |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber, butyl rubber, or neoprene. Inspect gloves before use. | Prevents skin contact, which may cause an allergic reaction or irritation. |
| Body Protection | A flame-resistant lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact with the flammable and potentially irritating substance. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | Minimizes the inhalation of potentially harmful vapors. |
Operational and Handling Plan
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Prepare a designated and clearly labeled waste container for this compound waste.
Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Ground and bond containers when transferring the substance to prevent static discharge, given its flammability.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing fumes or dust.[3]
-
Do not eat, drink, or smoke in the work area.
-
Keep the container tightly closed when not in use.
Post-Handling:
-
Wash hands and face thoroughly after handling.
-
Remove contaminated clothing and wash it before reuse.
-
Clean the work area, and decontaminate any equipment used.
Spill and Emergency Procedures
| Situation | Procedure |
| Small Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[4] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill | Evacuate the immediate area. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container. Pyridine and its derivatives are often disposed of via incineration.[5]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[4]
Experimental Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
